Product packaging for (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal(Cat. No.:CAS No. 58367-01-4)

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Cat. No.: B7821420
CAS No.: 58367-01-4
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-SLPGGIOYSA-N
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Description

Aldehydo-D-glucose is the open chain form of D-glucose. It is a D-glucose and an aldehydo-glucose. It is an enantiomer of an aldehydo-L-glucose.
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal has been reported in Maclura pomifera, Rehmannia glutinosa, and other organisms with data available.
See also: D-Glucose (preferred);  Glucose Monohydrate (narrower);  D-Glucofuranose (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B7821420 (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal CAS No. 58367-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25191-16-6
Record name Polyglucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25191-16-6
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DSSTOX Substance ID

DTXSID7022910, DTXSID4048729
Record name D-Glucose
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Record name DL-Glucose
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Molecular Weight

180.16 g/mol
Source PubChem
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Solubility

Soluble
Record name D-glucose
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CAS No.

50-99-7, 815-92-9, 19030-38-7, 28823-03-2, 58367-01-4
Record name Glucose
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Record name Glucose [JAN]
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Record name D-Glucose, labeled with carbon-14
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Record name D-Glucose, labeled with carbon-13
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Record name D-Glucose, labeled with tritium
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Record name D-glucose
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Record name D-Glucose
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Record name DL-Glucose
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Record name ANHYDROUS DEXTROSE
Source FDA Global Substance Registration System (GSRS)
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D + Glucose: Fundamental Research Perspectives

Historical Context of D(+)-Glucose Discovery and Early Research

The journey to understanding glucose began in 1747 when German chemist Andreas Marggraf first isolated it from raisins. wikipedia.orgquora.com Later, in 1792, Johann Tobias Lowitz distinguished glucose found in grapes from cane sugar (sucrose). wikipedia.org The name "glucose" was coined in 1838 by Jean Baptiste Dumas. wikipedia.orgquora.com Friedrich August Kekulé later proposed the term "dextrose" due to its property of rotating plane-polarized light to the right (dextrorotatory). wikipedia.org

The monumental work of German chemist Emil Fischer in the late 19th and early 20th centuries was pivotal in elucidating the structure of D(+)-Glucose. wikipedia.orgias.ac.in Between 1891 and 1894, Fischer established the stereochemical configuration of all known sugars. wikipedia.org His research, which earned him the Nobel Prize in Chemistry in 1902, not only determined the structure of glucose but also validated Jacobus Henricus van 't Hoff's theories on the arrangement of atoms in space. wikipedia.orgmhmedical.com Fischer's synthesis of D-(+)-glucose was a landmark achievement in organic chemistry. wikipedia.org He utilized phenylhydrazine (B124118) to form osazones, which were crucial for identifying and differentiating carbohydrates. wikipedia.orgresearchgate.net

Stereochemical Configuration and Nomenclature of D(+)-Glucose

The stereochemistry of glucose is complex, with four chiral centers leading to 16 possible stereoisomers. libretexts.orglibretexts.org

Fischer Projections and D/L Designation

To represent the three-dimensional structure of sugars on a two-dimensional surface, Emil Fischer devised a method now known as the Fischer projection. libretexts.orglibretexts.org This notation was instrumental in distinguishing between the numerous sugar isomers. libretexts.org

The D/L nomenclature system, which predates the Cahn-Ingold-Prelog (R/S) system, is used to describe the absolute configuration of carbohydrates. masterorganicchemistry.comlibretexts.org This system relates the configuration of a sugar to one of the two enantiomers of glyceraldehyde. libretexts.orgrajdhanicollege.ac.in In a Fischer projection, if the hydroxyl group on the chiral carbon furthest from the carbonyl group (the penultimate carbon) is on the right, the sugar is designated as a D-sugar. libretexts.orgrajdhanicollege.ac.inlibretexts.org Conversely, if it is on the left, it is an L-sugar. masterorganicchemistry.comlibretexts.org The vast majority of sugars found in nature, including glucose, are in the D-configuration. masterorganicchemistry.comrajdhanicollege.ac.inchemistrysteps.com It is important to note that the D/L designation does not predict the direction of optical rotation (+ or -). libretexts.orglibretexts.org

Haworth Projections and Anomeric Forms (α-D-Glucose, β-D-Glucose)

In aqueous solutions, glucose exists predominantly in a cyclic form. bartleby.com This cyclization occurs through an intramolecular reaction where the hydroxyl group on carbon 5 (C5) attacks the aldehyde group on carbon 1 (C1), forming a six-membered ring called a pyranose. wikipedia.org This process creates a new chiral center at C1, known as the anomeric carbon. jackwestin.com

The two resulting stereoisomers at the anomeric carbon are called anomers, designated as alpha (α) and beta (β). jackwestin.com Sir Walter Norman Haworth developed the Haworth projection to represent these cyclic structures. ias.ac.in In a Haworth projection of D-glucose:

The α-anomer has the hydroxyl group on the anomeric carbon (C1) on the opposite side of the ring from the -CH2OH group at C5. jackwestin.commasterorganicchemistry.com

The β-anomer has the hydroxyl group on the anomeric carbon on the same side of the ring as the -CH2OH group. jackwestin.commasterorganicchemistry.com

AnomerC1-OH Position relative to -CH2OH group at C5
α-D-GlucoseTrans (opposite sides)
β-D-GlucoseCis (same side)
Equilibrium of Anomeric Forms in Aqueous Solution

When either pure α-D-glucose or β-D-glucose is dissolved in water, the optical rotation of the solution gradually changes until it reaches a stable equilibrium value. masterorganicchemistry.com This phenomenon is called mutarotation . masterorganicchemistry.comunacademy.com It occurs because the α and β anomers can interconvert through the open-chain aldehyde form. masterorganicchemistry.combyjus.com

At equilibrium in water at room temperature, the mixture consists of approximately 36% α-D-glucopyranose and 64% β-D-glucopyranose, with a very small amount of the open-chain form present. libretexts.orgresearchgate.netlibretexts.org The β-anomer is more stable and therefore predominates. aklectures.com

Form of D-GlucosePercentage at EquilibriumSpecific Rotation
α-D-Glucopyranose~36%+112°
β-D-Glucopyranose~64%+18.7°
Open-Chain<0.02%-
Equilibrium Mixture 100% +52.7°

Conformational Analysis of Pyranose Ring Structures

The six-membered pyranose ring of glucose is not planar but exists in different three-dimensional shapes or conformations. pearson.comuzh.ch

Chair Conformations and Energetic Preferences

Similar to cyclohexane, the most stable conformations for the pyranose ring are the chair conformations, designated as ⁴C₁ and ¹C₄. uzh.chuni-kiel.de The chair conformation is significantly more stable than other potential forms like the boat, skew, or half-chair conformations. pearson.comuni-kiel.de

The stability of the chair conformation is determined by the positions of its substituents, which can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). pearson.com Equatorial positions are less sterically hindered and therefore more stable for bulky substituents. youtube.com

In the case of D-glucose, the ⁴C₁ chair conformation is strongly preferred. uzh.chuni-kiel.de For β-D-glucopyranose , all of the bulky substituents, including the five hydroxyl groups and the -CH2OH group, can occupy the more stable equatorial positions. bartleby.comaklectures.com This arrangement minimizes steric strain, making it the most stable conformation of glucose. bartleby.comlibretexts.org

In α-D-glucopyranose , the hydroxyl group at the anomeric carbon (C1) is in the axial position, which introduces some steric strain. aklectures.com This makes the α-anomer slightly less stable than the β-anomer, explaining the predominance of the β-form in aqueous solutions. libretexts.orgaklectures.com The energy difference between the two chair conformations of β-D-glucopyranose is significant, with the ⁴C₁ conformation being favored by approximately 25 kJ/mol over the ¹C₄ conformation. uni-kiel.de

ConformationSubstituent PositionsRelative Stability
β-D-Glucopyranose (⁴C₁ chair)All bulky groups equatorialMost stable
α-D-Glucopyranose (⁴C₁ chair)C1-OH is axial, others equatorialLess stable than β-anomer

Influence of Substituents on Ring Puckering

The three-dimensional conformation of the D(+)-Glucose pyranose ring is not planar but exists in various puckered forms to alleviate steric and torsional strain. iucr.org The most stable and predominant conformations are the chair forms, designated as ⁴C₁ and ¹C₄. nih.gov In the ⁴C₁ conformation, the substituents at positions 1, 2, 3, and 4 are in equatorial or axial positions that minimize steric hindrance, making it the most energetically favorable state for D-glucose. iucr.orgmdpi.com

The puckering of the pyranose ring is significantly influenced by the nature and orientation of its substituents. rsc.orgnih.govacs.org Factors determining the conformational landscape include the anomeric effect, steric effects from torsional constraints, and the network of hydrogen bonds. rsc.org For instance, the oxidation of D-glucose to D-gluconolactone results in a change in ring puckering. rsc.org While β-D-Glucose has a C5–O5–C1–C2 dihedral angle of –63°, the corresponding angle in D-gluconolactone shifts to 25° and 29° in its two primary conformers. rsc.org This structural alteration is primarily due to the change in the C1 carbon from a hemiacetal to a lactone.

The size of a substituent plays a crucial role; bulkier groups can cause significant steric torsion, which competes with other electronic effects and can shift the conformational equilibrium. mdpi.com For example, in methyl L-idopyranosides, which have three axial hydroxyl groups, there is considerable conformational heterogeneity. nd.edu This contrasts with glucose, where the puckering signature is more stable. nd.edu The introduction of different substituents, such as halogens at the C2 position, can also influence the ring's conformation, although in some cases, the effect on the pyranose ring itself is not significant. mdpi.com Instead, these substituents can have a more pronounced effect on the crystal packing and intermolecular interactions. mdpi.com

Computational studies, such as all-atom explicit-solvent molecular dynamics simulations, are instrumental in characterizing the thermodynamics of ring puckering for various monosaccharides. nih.gov These simulations help in understanding the subtle balance between different chair and boat/skew-boat conformations. nih.gov The Cremer-Pople puckering parameters (Q, θ, and φ) are used to quantitatively describe the extent and nature of the ring puckering. nih.gov

Isotopic Labeling and Tracing in Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of D(+)-Glucose in biological systems. This involves replacing one or more atoms in the glucose molecule with their isotopes, which can be either radioactive or stable.

Radiolabeled D(+)-Glucose (e.g., D-Glucose-2-C-14, Carbon-14, Tritium) for Metabolic Studies

Radiolabeled glucose, using isotopes like Carbon-14 (¹⁴C) and Tritium (B154650) (³H), has been extensively used in metabolic research. ontosight.aiwikipedia.org These radioactive tracers allow for the sensitive detection and quantification of glucose uptake, metabolism, and transport. ontosight.aicreative-proteomics.com

D-Glucose-2-¹⁴C: This tracer, with ¹⁴C at the second carbon position, has been used to study the synthesis of other molecules from glucose. For instance, research on ascorbic acid synthesis in rats utilized D-glucose-2-¹⁴C to trace the carbon skeleton's rearrangement during the metabolic conversion. researchgate.netscispace.com

Tritium (³H)-Labeled Glucose: Tritium, a radioactive isotope of hydrogen, is frequently used as a tracer in biochemical studies due to the presence of hydrogen in all organic compounds. ontosight.aiwikipedia.org D-Glucose labeled with tritium at specific positions, such as [3-³H]-glucose, is used for metabolic studies and to measure glucose uptake. revvity.com Differences in the metabolism of variously tritiated glucoses can be used to quantify different aspects of glucose recycling. nih.gov

The use of radiolabeled compounds requires strict safety protocols due to their radioactivity. ontosight.ai

Stable Isotope-Labeled D(+)-Glucose (e.g., U-¹³C₆, D₇) for Pathway Elucidation and Flux Analysis

Stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or D), are non-radioactive and have become increasingly popular in metabolic research, especially in human studies. wikipedia.orgcreative-proteomics.com They are used to trace metabolic pathways and quantify the rate of metabolic reactions, a field known as metabolic flux analysis (MFA). creative-proteomics.comcreative-proteomics.com

Uniformly Labeled ¹³C-Glucose ([U-¹³C₆]glucose): Here, all six carbon atoms are replaced with the ¹³C isotope. isotope.com This tracer provides a broad overview of the incorporation of glucose-derived carbon into a wide range of metabolites in central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govresearchgate.netacs.org By analyzing the mass isotopomer distributions (MIDs) of downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can determine the relative contributions of different metabolic pathways. creative-proteomics.comsci-hub.sekuleuven.be For example, [U-¹³C₆]glucose has been used to study altered glucose metabolism in cancer cells. creative-proteomics.comkuleuven.be

Positionally Labeled ¹³C-Glucose: Labeling specific carbon atoms, such as in [1,2-¹³C]glucose, allows for a more detailed resolution of specific metabolic branch points. creative-proteomics.com For instance, this type of labeling can help differentiate the flux through the oxidative and non-oxidative branches of the PPP. mdpi.com

Deuterium-Labeled Glucose (e.g., D₇-Glucose): In D-Glucose-d₇, seven hydrogen atoms are substituted with deuterium. pubcompare.aimedchemexpress.com This stable isotope-labeled compound is used as a tracer in metabolic studies, often in conjunction with ¹³C-labeling. isotope.comisotope.com For example, D-Glucose-¹³C₆,d₇ is a dual-labeled tracer used in metabolic research. isotope.com

Table 1: Examples of Radiolabeled D(+)-Glucose and Their Research Applications

Radiolabeled Compound Isotope Research Application References
D-Glucose-2-¹⁴C Carbon-14 Tracing carbon skeleton in biosynthesis researchgate.net, scispace.com
[U-¹⁴C]glucose Carbon-14 Measuring overall glucose recycling and oxidation nih.gov, revvity.com, oup.com, nih.gov
[3-³H]-glucose Tritium Glucose uptake and metabolic studies revvity.com
[1-³H]-D-glucose Tritium Quantifying hexose (B10828440) monophosphate pathway recycling nih.gov
[6-³H]-glucose Tritium Measuring recycling via Cori-alanine cycle and CO₂ nih.gov

Table 2: Examples of Stable Isotope-Labeled D(+)-Glucose and Their Research Applications

Stable Isotope-Labeled Compound Isotope(s) Research Application References
[U-¹³C₆]glucose Carbon-13 Metabolic flux analysis, pathway elucidation creative-proteomics.com, nih.gov, isotope.com, researchgate.net, acs.org
[1,2-¹³C]glucose Carbon-13 Resolving pentose phosphate pathway branches creative-proteomics.com, mdpi.com
D-Glucose-d₇ Deuterium Metabolic tracer studies, internal standard pubcompare.ai, isotope.com, medchemexpress.com
D-Glucose-¹³C₆,d₇ Carbon-13, Deuterium Dual-labeling metabolic tracer studies , isotope.com
Application in Quantitative Biochemical Reactions and Functional Rate Assessment

Stable isotope labeling is a cornerstone of metabolic flux analysis (MFA), a quantitative method for determining the rates of metabolic reactions. creative-proteomics.com By introducing a labeled substrate like ¹³C-glucose into a biological system, researchers can track the flow of carbon atoms through the metabolic network. creative-proteomics.com The resulting labeling patterns in downstream metabolites are measured by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). creative-proteomics.comnih.gov

This data, specifically the mass isotopomer distribution (MID), is then used in mathematical models to calculate the fluxes through various biochemical reactions. sci-hub.sefiveable.me This approach allows for the quantification of pathway activities and provides insights into metabolic regulation. fiveable.me For instance, MFA with ¹³C-glucose has been used to quantify the contributions of glucose to the TCA cycle in different tissues under physiological conditions. sci-hub.se

The choice of the isotopic tracer is critical for the success of the experiment. mdpi.com While uniformly labeled glucose is informative for a global view, positionally labeled tracers or even mixtures of labeled and unlabeled glucose can provide higher resolution for specific pathways. researchgate.netmdpi.com For example, a mixture of 50% [U-¹³C]glucose and 50% unlabeled glucose can help differentiate the fluxes in the two branches of the pentose phosphate pathway. mdpi.com

Quantitative analysis of stable isotopes in biological samples, such as blood plasma, requires careful consideration of the natural abundance of isotopes and often involves derivatization of the analytes to make them suitable for techniques like gas chromatography-mass spectrometry (GC-MS). shimadzu.com This powerful methodology has been applied across various research areas, including microbiology, plant biology, and biomedical research, to gain a deeper understanding of cellular metabolism. creative-proteomics.comnih.govresearchgate.net

Computational Chemistry and Modeling of D(+)-Glucose

Computational chemistry provides powerful tools for investigating the properties of D(+)-Glucose at the molecular level. Quantum mechanical calculations, in particular, offer detailed insights into its structural and vibrational characteristics.

Quantum Mechanical (QM) Calculations for Vibrational Frequencies and Raman Intensities

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to compute the vibrational frequencies and Raman intensities of D(+)-Glucose. nih.govtandfonline.comscielo.br These calculations complement experimental techniques like Raman and infrared (IR) spectroscopy by aiding in the detailed assignment of the observed spectral bands. mdpi.comresearchgate.net

The process often involves first generating theoretical structures of glucose, sometimes including hydration shells to mimic aqueous solutions, and then performing QM calculations to determine the vibrational modes. nih.govresearchgate.net For example, DFT calculations at the B3LYP/6-311++G** level have been used to analyze the FT-IR spectra of α-D-glucose, allowing for the assignment of numerous bands to its different conformers. researchgate.netacs.org

These computational studies have successfully predicted the Raman spectra for various glucose models, including linked glucose molecules, which are relevant for understanding larger carbohydrates like amylose. mdpi.com The calculated frequencies and intensities for the α and β anomers of D-glucose have been shown to be in satisfactory agreement with experimental measurements. nih.govtandfonline.com For instance, vibrational simulations for β-D-glucose and α-D-glucose pyranose have identified frequencies in the 941–992 cm⁻¹ region, which correspond to complex water-carbohydrate motions. nih.govtandfonline.com

By combining experimental Raman spectroscopy with in-silico approaches, researchers can develop robust methods for the online characterization and quantification of carbohydrates in various applications, including bioprocesses. nih.govresearchgate.netmdx.ac.uk

Table 3: Calculated Raman Frequencies for D-Glucose Anomers

Anomer Calculated Frequency (cm⁻¹) Reference
β D-glucose pyranose 969 nih.gov, tandfonline.com
α D-glucose pyranose 986 nih.gov, tandfonline.com

Molecular Dynamics (MD) Simulations for Transport Mechanisms

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for visualizing the transport of D(+)-Glucose across biological membranes and artificial channels at an atomic level. These simulations provide insights into the dynamic processes that are often difficult to capture through experimental methods alone. By modeling the interactions between glucose, transporter proteins, and the surrounding environment, researchers can elucidate the step-by-step mechanisms governing its passage.

MD simulations have been instrumental in understanding glucose transport via glucose transporters (GLUTs). For instance, simulations combined with atomic force microscopy have quantified the force required to transport a single D-glucose molecule across a cell membrane as 37 ± 9 pN, with a transport duration of approximately 20 ms. rsc.org These studies revealed that the process is not merely simple diffusion but is critically dependent on specific interactions within the transporter. Simulations of GLUT1 have identified key salt bridges, such as K38/E299 and K300/E426, that play a vital role in the transport cycle. rsc.org Further all-atom MD simulations have shown that glucose exchanges can occur within the GLUT1 channel on a nanosecond timescale with minimal conformational changes to the protein. acs.org

Steered MD simulations, a technique used to explore the entire transport pathway, have helped to map the free energy landscapes of glucose translocation. These studies have identified specific amino acid residues that act as gates, controlling the passage of glucose. For example, in GLUT1, residues H160 and W388 have been shown to form a checkpoint that regulates transport through the channel. mdpi.com

The application of MD simulations extends beyond native biological transporters. The transport mechanism of β-D-glucose through synthetic cyclic peptide nanotubes (CPNTs) has also been investigated. tandfonline.com These studies highlight the crucial role of non-bonded interactions, particularly hydrogen bonds and van der Waals forces, between glucose, water molecules, and the nanotube in facilitating transport. tandfonline.com Potential of Mean Force (PMF) calculations, a common analysis technique in MD studies, have revealed the binding free energy profiles of glucose within these channels. tandfonline.com

Table 1: Key Findings from MD Simulations of D(+)-Glucose Transport

Simulation Target Key Finding Quantitative Data Source Citation
GLUT1 Transporter Force and timescale of single-molecule transport. Force: 37 ± 9 pN; Time: ~20 ms rsc.org
GLUT1 Transporter Identification of critical salt bridges for transport. K38/E299, K300/E426 rsc.org
GLUT1 Transporter Identification of gating residues. H160, W388 mdpi.com

Density Functional Theory (DFT) for Cohesive and Interaction Energies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. It is particularly valuable for determining the cohesive energies within a crystal lattice and the interaction energies between D(+)-Glucose and other molecules, providing fundamental insights into its stability and reactivity.

DFT calculations have been employed to understand the intermolecular forces that stabilize the crystalline structure of glucose derivatives. For halogenated derivatives of 2-deoxy-D-glucose, DFT has been used to calculate cohesive and interaction energies, supporting experimental findings that the crystal lattice is primarily stabilized by a network of hydrogen bonds. mdpi.com Similarly, studies on D-glucose have used DFT to analyze its structural and electronic properties, calculating a HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap of 4.52 eV, which characterizes its chemical reactivity and stability. jscholarpublishers.comjscholaronline.org

The interaction of D(+)-Glucose with other molecules is a key area of research where DFT provides critical energetic data. For example, the interaction between D-glucose and methacrylic acid, a functional monomer used in glucose sensors, was studied using DFT. researchgate.net These calculations help in understanding the non-covalent interactions responsible for molecular recognition. researchgate.net In another application, DFT was used to investigate the adsorption of D(+)-Glucose on a titanium dioxide (TiO₂) anatase surface, a process relevant to biosensors and biomass conversion. nih.govfrontiersin.org The calculations showed that the adsorption process is exothermic, with specific adsorption energies depending on the binding site. frontiersin.org

DFT is also applied to study the catalytic conversion of glucose. Research into the hydrothermal transformation of glucose to fructose, catalyzed by sodium (Na⁺) and potassium (K⁺) ions, used DFT to calculate the reaction energy barriers. mdpi.com The results indicated that the catalytic efficiency depends on the specific coordination sites of the ions on the glucose molecule, with the lowest reaction barrier for Na⁺-catalyzed isomerization being 37.16 kcal/mol. mdpi.com

Table 2: Interaction and Adsorption Energies of D(+)-Glucose from DFT Studies

Interacting System Method Calculated Energy/Property Source Citation
D-Glucose DFT (SIESTA) HOMO-LUMO Gap: 4.52 eV jscholarpublishers.comjscholaronline.org
D-Glucose on TiO₂ anatase surface DFT (B3LYP) Adsorption is exothermic. frontiersin.org
D-Glucose + Na⁺ (Isomerization) DFT (COSMO) Reaction Energy Barrier: 37.16 kcal/mol mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
D(+)-Glucose
β-D-glucose
2-deoxy-D-glucose
Methacrylic Acid
Titanium Dioxide
Fructose
Arginine

D + Glucose in Biochemical Pathways

Central Role in Cellular Energy Metabolism

D(+)-Glucose, a simple sugar with the chemical formula C6H12O6, is the most important source of energy for all organisms. wikipedia.orglibretexts.org This monosaccharide is the primary fuel for cellular respiration in mammals. nih.gov Through a series of complex biochemical pathways, the energy stored in the chemical bonds of glucose is released and used to synthesize adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. libretexts.org

The breakdown of carbohydrates, like starch or glycogen (B147801), yields glucose, which is then transported to cells to fuel metabolic processes. libretexts.org The complete oxidation of a single molecule of glucose to carbon dioxide and water can produce approximately 30 molecules of ATP. nih.gov This process begins with glycolysis, an ancient metabolic pathway found in the vast majority of living organisms. khanacademy.org

Glycolysis Pathway and D(+)-Glucose Catabolism.khanacademy.orgstanford.edunih.gov

Glycolysis is the initial step in the breakdown of glucose to extract energy for cellular metabolism. khanacademy.org This series of ten enzyme-catalyzed reactions occurs in the cytoplasm of the cell and converts one molecule of glucose into two molecules of pyruvate (B1213749). assaygenie.comwikipedia.org The process does not require oxygen and is therefore a key pathway for energy production in both aerobic and anaerobic organisms. khanacademy.orgassaygenie.com

The subsequent steps involve a series of isomerizations, phosphorylations, and cleavage reactions. A key intermediate is fructose-1,6-bisphosphate, which is formed in the third step of the pathway. microbiologyinfo.com This molecule is then cleaved by the enzyme aldolase (B8822740) to yield two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (GAP). microbiologyinfo.com DHAP is subsequently converted to GAP, meaning that from this point forward, each step in the pathway occurs twice for every one molecule of glucose that enters glycolysis. microbiologyinfo.com

Interactive Data Table: Key Enzymes and Intermediates in Glycolysis

StepSubstrateEnzymeProduct(s)
1D-GlucoseHexokinase/GlucokinaseGlucose-6-phosphate
2Glucose-6-phosphatePhosphoglucose (B3042753) isomeraseFructose-6-phosphate (B1210287)
3Fructose-6-phosphatePhosphofructokinase-1Fructose-1,6-bisphosphate
4Fructose-1,6-bisphosphateAldolaseDihydroxyacetone phosphate, Glyceraldehyde-3-phosphate
5Dihydroxyacetone phosphateTriosephosphate isomeraseGlyceraldehyde-3-phosphate
6Glyceraldehyde-3-phosphateGlyceraldehyde-3-phosphate dehydrogenase1,3-Bisphosphoglycerate
71,3-BisphosphoglyceratePhosphoglycerate kinase3-Phosphoglycerate (B1209933), ATP
83-PhosphoglyceratePhosphoglycerate mutase2-Phosphoglycerate
92-PhosphoglycerateEnolasePhosphoenolpyruvate (B93156)
10PhosphoenolpyruvatePyruvate kinasePyruvate, ATP

Specifically, in step 7, the enzyme phosphoglycerate kinase catalyzes the transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, forming ATP. wikipedia.org Similarly, in the final step of glycolysis, pyruvate kinase facilitates the transfer of a phosphate group from phosphoenolpyruvate to ADP, yielding another molecule of ATP. wikipedia.org

For each molecule of glucose that enters glycolysis, a total of four ATP molecules are produced in the pay-off phase. khanacademy.org However, since two ATP molecules were consumed in the initial energy investment phase, the net gain is two ATP molecules. nih.govnih.gov In addition to ATP, glycolysis also produces two molecules of NADH and two molecules of pyruvate per glucose molecule. nih.gov

The rate of glycolysis, or glycolytic flux, is tightly regulated to meet the cell's energy demands. creative-proteomics.com This regulation occurs primarily at three irreversible enzymatic steps in the pathway: the reactions catalyzed by hexokinase, phosphofructokinase-1 (PFK-1), and pyruvate kinase. stanford.edu

PFK-1 is the most important control point in glycolysis. khanacademy.org Its activity is allosterically regulated by various molecules. High levels of ATP and citrate (B86180), which signal that the cell has abundant energy, inhibit PFK-1. libretexts.org Conversely, high levels of AMP and fructose-2,6-bisphosphate, indicators of low energy status, activate PFK-1. libretexts.org

Hexokinase is inhibited by its product, glucose-6-phosphate. creative-proteomics.com This prevents the cell from committing too much glucose to glycolysis when it is not needed. Pyruvate kinase, the final regulatory enzyme, is inhibited by high levels of ATP, acetyl-CoA, and long-chain fatty acids. creative-proteomics.com It is activated by fructose-1,6-bisphosphate, an example of feedforward stimulation. creative-proteomics.com

Pentose (B10789219) Phosphate Pathway (PPP) and D(+)-Glucose.khanacademy.orgstanford.edunih.gov

The pentose phosphate pathway (PPP) is a metabolic pathway that runs parallel to glycolysis. wikipedia.org It utilizes glucose-6-phosphate, an intermediate of glycolysis, to generate NADPH and the precursors for nucleotide synthesis. wikipedia.orgfrontiersin.org Unlike glycolysis, the primary role of the PPP is anabolic rather than catabolic. wikipedia.org

The PPP consists of two distinct phases: an oxidative phase and a non-oxidative phase. wikipedia.org The oxidative phase is irreversible and is responsible for the production of NADPH. tuscany-diet.net The non-oxidative phase consists of a series of reversible reactions that produce pentose sugars, including ribose-5-phosphate, which is essential for the synthesis of DNA and RNA. frontiersin.org

A primary function of the pentose phosphate pathway is the production of NADPH, a crucial molecule for protecting cells against oxidative stress. wikipedia.org NADPH is the primary reducing agent in the cell and is essential for the regeneration of glutathione (B108866), a major antioxidant. wikipedia.org

The first and rate-limiting step of the PPP is catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD), which converts glucose-6-phosphate to 6-phosphogluconolactone and produces one molecule of NADPH. frontiersin.org A second molecule of NADPH is generated later in the oxidative phase by the enzyme 6-phosphogluconate dehydrogenase. frontiersin.org

The NADPH produced by the PPP is vital for reducing oxidative stress by maintaining a high level of reduced glutathione. researchgate.net Glutathione reductase uses NADPH to reduce oxidized glutathione, which can then be used by glutathione peroxidase to detoxify harmful reactive oxygen species, such as hydrogen peroxide. wikipedia.org This is particularly important in cells like red blood cells, which are constantly exposed to high levels of oxygen. wikipedia.org

Interactive Data Table: Comparison of Glycolysis and the Pentose Phosphate Pathway

FeatureGlycolysisPentose Phosphate Pathway
Primary Function ATP productionNADPH and pentose synthesis
Starting Molecule D-GlucoseGlucose-6-phosphate
Oxygen Requirement AnaerobicAerobic and Anaerobic
Net ATP Production 2 ATPNone
Key Products Pyruvate, ATP, NADHNADPH, Ribose-5-phosphate
Primary Regulation Phosphofructokinase-1Glucose-6-phosphate dehydrogenase

Biosynthesis of Precursors for Macromolecules

D(+)-Glucose is a fundamental source of carbon skeletons for the synthesis of various macromolecules essential for cellular structure and function. Through catabolic pathways like glycolysis and the pentose phosphate pathway (PPP), D(+)-glucose is broken down into smaller intermediate molecules. These intermediates are then diverted into anabolic pathways to build complex structures such as nucleic acids, lipids, and proteins.

Nucleic Acid Precursors: The pentose phosphate pathway, which runs parallel to glycolysis, is critical for the synthesis of nucleotide precursors. princeton.eduwikipedia.org This pathway converts glucose-6-phosphate into ribose-5-phosphate, the five-carbon sugar that forms the backbone of RNA and DNA. wikipedia.orgnih.govvt.edu Additionally, the PPP generates nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), which is required for the synthesis of deoxyribonucleotides from ribonucleotides. nih.gov

Lipid Precursors: The primary building block for fatty acid synthesis is acetyl-CoA. utah.eduwikipedia.orgkhanacademy.org This two-carbon molecule is primarily derived from the pyruvate generated at the end of glycolysis. utah.eduwikipedia.orgbyjus.com Pyruvate enters the mitochondria and is converted to acetyl-CoA. For fatty acid synthesis, which occurs in the cytoplasm, this acetyl-CoA is transported out of the mitochondria in the form of citrate. In the cytoplasm, ATP citrate lyase cleaves citrate to release acetyl-CoA, making it available for the synthesis of fatty acids and cholesterol. wikipedia.orgnih.gov

Amino Acid Precursors: The carbon backbones of non-essential amino acids are derived from intermediates of both glycolysis and the Tricarboxylic Acid (TCA) cycle. Several key glycolytic intermediates serve as starting points for amino acid synthesis. libretexts.org For instance, 3-phosphoglycerate is the precursor for the synthesis of serine, which in turn can be converted to glycine (B1666218) and cysteine. libretexts.orgnih.gov Pyruvate, the final product of glycolysis, is a direct precursor for alanine (B10760859). byjus.comwikipedia.orgnih.gov Furthermore, intermediates from the TCA cycle, which is fueled by acetyl-CoA from glucose, also serve as crucial amino acid precursors. α-ketoglutarate and oxaloacetate, for example, can be converted into glutamate, glutamine, proline, arginine, aspartate, and asparagine. libretexts.orggsu.eduwikipedia.org

The table below summarizes the key precursor metabolites derived from D(+)-glucose metabolism and the macromolecules they help synthesize.

Tricarboxylic Acid (TCA) Cycle / Krebs Cycle and D(+)-Glucose Metabolism

The Tricarboxylic Acid (TCA) Cycle, also known as the Krebs Cycle, is the central hub of cellular respiration. It does not directly consume D(+)-glucose, but rather metabolizes its breakdown product, acetyl-CoA, to generate significant amounts of energy. The link between glycolysis, the initial pathway of glucose breakdown, and the TCA cycle is a critical step in aerobic respiration.

Pyruvate to Acetyl-CoA Conversion

The end product of glycolysis in the cytoplasm is two molecules of pyruvate for each molecule of glucose. nih.gov To enter the TCA cycle, pyruvate is first transported into the mitochondrial matrix. utah.eduwikipedia.org Here, it undergoes oxidative decarboxylation, a reaction catalyzed by a large multi-enzyme complex called the pyruvate dehydrogenase complex (PDC). wikipedia.orgutah.edubyjus.com This reaction is often referred to as the "link reaction" as it connects the glycolytic pathway to the TCA cycle. utah.edugsu.edulibretexts.org

This conversion is a crucial, irreversible step in eukaryotes. nih.gov The PDC sequentially carries out three main actions:

Decarboxylation: A carboxyl group is removed from pyruvate, releasing a molecule of carbon dioxide (CO₂). nih.govlibretexts.org

Oxidation: The remaining two-carbon fragment is oxidized, and the electrons are transferred to the coenzyme NAD⁺, forming NADH. nih.govwikipedia.org

Acetyl-CoA Formation: The oxidized two-carbon acetyl group is attached to Coenzyme A (CoA), forming acetyl-CoA. nih.govwikipedia.org

For each molecule of D(+)-glucose that enters glycolysis, two molecules of pyruvate are produced, leading to the formation of two molecules of acetyl-CoA, two molecules of NADH, and the release of two molecules of CO₂. libretexts.org

NADH, FADH₂, and GTP Generation

The acetyl-CoA generated from pyruvate enters the TCA cycle by condensing with a four-carbon molecule, oxaloacetate, to form a six-carbon molecule, citrate. nih.govresearchgate.net Through a series of eight enzymatic reactions, the citrate is progressively oxidized, regenerating oxaloacetate at the end of the cycle. During this process, the energy released from the oxidation of the acetyl group is captured in the form of high-energy electron carriers (NADH and FADH₂) and a high-energy phosphate compound (GTP or ATP).

For each molecule of acetyl-CoA that enters the TCA cycle, the following are generated:

3 molecules of NADH nih.govccbcmd.edu

1 molecule of FADH₂ nih.govccbcmd.edu

1 molecule of GTP (or ATP) nih.govccbcmd.edu

Since one molecule of D(+)-glucose yields two molecules of acetyl-CoA, the total output from the TCA cycle per glucose molecule is doubled. ccbcmd.edu

The table below details the energy-yielding products generated from the complete oxidation of one molecule of D(+)-glucose through glycolysis, pyruvate oxidation, and the TCA cycle.

The NADH and FADH₂ molecules produced are crucial as they subsequently donate their high-energy electrons to the electron transport chain, leading to the synthesis of a large number of ATP molecules through oxidative phosphorylation. wikipedia.org The complete oxidation of one molecule of glucose can yield approximately 30 to 38 molecules of ATP. nih.govwikipedia.orgncert.nic.in

Glycogenesis and Glycogenolysis

When D(+)-glucose is abundant, cells store it in the form of a large, branched polysaccharide called glycogen. This process of glycogen synthesis is known as glycogenesis. Conversely, when energy is needed, glycogen is broken down to release glucose in a process called glycogenolysis. These two pathways are central to maintaining glucose homeostasis.

D(+)-Glucose Storage as Glycogen in Liver and Muscle

Glycogen serves as the primary short-term energy reserve in animals and is stored mainly in the liver and skeletal muscles. princeton.eduportlandpress.comresearchgate.netnih.gov

Liver Glycogen: The liver contains a high concentration of glycogen, which can constitute up to 5-6% of its fresh weight. researchgate.net An adult liver can store approximately 100-120 grams of glycogen. researchgate.net The primary function of liver glycogen is to maintain blood glucose levels, particularly between meals. vt.eduportlandpress.com When blood glucose drops, the liver breaks down its glycogen stores (glycogenolysis) and releases free glucose into the bloodstream for use by other tissues, especially the brain. princeton.eduvt.edu

Glycogenesis is the metabolic pathway for the synthesis of glycogen from glucose. khanacademy.org The process begins with the phosphorylation of glucose to glucose-6-phosphate. This is then converted to glucose-1-phosphate, which reacts with uridine (B1682114) triphosphate (UTP) to form UDP-glucose. nih.gov The enzyme glycogen synthase then adds these UDP-glucose units to a growing glycogen chain, forming α-1,4 glycosidic bonds. Another enzyme, the glycogen branching enzyme, creates α-1,6 glycosidic bonds to form the characteristic branches of the glycogen molecule.

Glycogenolysis is the breakdown of glycogen into glucose. princeton.eduvt.edu The key enzyme, glycogen phosphorylase, sequentially cleaves the α-1,4 glycosidic bonds from the non-reducing ends of the glycogen branches, releasing glucose-1-phosphate. princeton.eduresearchgate.net A debranching enzyme is also required to remove branches and allow phosphorylase to continue its action. vt.edu The glucose-1-phosphate is then converted to glucose-6-phosphate. vt.edu In the liver, glucose-6-phosphate is hydrolyzed by glucose-6-phosphatase to free glucose, which is released into the blood. princeton.eduvt.edu In muscle, glucose-6-phosphate enters glycolysis. princeton.edu

Regulation of Glycogen Synthesis and Breakdown

Glycogenesis and glycogenolysis are reciprocally and tightly regulated to ensure that glucose is stored when it is plentiful and released when it is needed. This regulation occurs through both hormonal control, which addresses the needs of the whole body, and allosteric control, which responds to the metabolic state of the individual cell. wikipedia.org

Hormonal Regulation: The primary hormones involved are insulin (B600854), glucagon (B607659), and epinephrine (B1671497). nih.gov

Insulin: Released from the pancreas in response to high blood glucose levels (e.g., after a meal), insulin stimulates glycogenesis. nih.govportlandpress.com It promotes the dephosphorylation and activation of glycogen synthase, the key enzyme for glycogen synthesis. wikipedia.org Simultaneously, insulin promotes the dephosphorylation and inactivation of glycogen phosphorylase, the enzyme for glycogen breakdown, thereby inhibiting glycogenolysis.

Glucagon: Secreted by the pancreas when blood glucose levels are low, glucagon acts primarily on the liver to stimulate glycogenolysis. nih.gov It triggers a signaling cascade that leads to the phosphorylation and activation of glycogen phosphorylase, while simultaneously causing the phosphorylation and inactivation of glycogen synthase. wikipedia.org

Epinephrine (Adrenaline): Released from the adrenal glands in response to stress (the "fight-or-flight" response), epinephrine stimulates glycogenolysis in both the liver and muscle to provide a rapid burst of energy. vt.edu Its mechanism of action is similar to that of glucagon, involving phosphorylation of the key regulatory enzymes.

Allosteric Regulation: Metabolites within the cell can directly regulate the activity of the key enzymes, allowing for a rapid response to cellular needs.

Glycogen Synthase: The inactive, phosphorylated form of glycogen synthase (synthase b) can be allosterically activated by high levels of glucose-6-phosphate. nih.gov This signals that glucose is abundant and should be stored.

Glycogen Phosphorylase: This enzyme is allosterically regulated by the energy status of the cell. In muscle, the inactive form (phosphorylase b) is activated by high levels of AMP (a signal of low energy) and inhibited by ATP and glucose-6-phosphate (signals of high energy). In the liver, the active form (phosphorylase a) is allosterically inhibited by high concentrations of free glucose, signaling that blood glucose levels are sufficient and glycogen breakdown can cease.

The coordinated action of these regulatory mechanisms ensures that glycogen synthesis and breakdown are appropriately balanced to maintain glucose homeostasis and meet the energy demands of the body. wikipedia.org

Gluconeogenesis and D(+)-Glucose Synthesis from Non-Carbohydrate Precursors

Gluconeogenesis is a critical metabolic pathway that synthesizes D(+)-Glucose from non-carbohydrate substrates. This process is essential for maintaining blood glucose levels, particularly during periods of fasting, starvation, or intense exercise when dietary carbohydrate intake is insufficient and glycogen stores are depleted. wikipedia.orglibretexts.org The primary non-carbohydrate precursors for gluconeogenesis include lactate (B86563), pyruvate, certain amino acids, and glycerol (B35011). wikipedia.orglibretexts.orgnih.gov This pathway is predominantly active in the liver and, to a lesser extent, the cortex of the kidneys. wikipedia.orgyoutube.com

Role of Lactate, Pyruvate, Amino Acids, and Glycerol

The primary substrates feeding into the gluconeogenic pathway are derived from various metabolic sources. In humans, lactate, glycerol, and the amino acids alanine and glutamine account for over 90% of the precursors for this process. wikipedia.org

Lactate: Produced primarily during anaerobic glycolysis in skeletal muscle and red blood cells, lactate is transported to the liver. gpnotebook.comquora.com In what is known as the Cori cycle, lactate is converted back to pyruvate by the enzyme lactate dehydrogenase, which can then enter the gluconeogenic pathway to be synthesized into D(+)-Glucose. wikipedia.orglibretexts.orggpnotebook.com

Pyruvate: As the end product of glycolysis, pyruvate serves as a central starting point for gluconeogenesis. libretexts.orglibretexts.org It is typically generated from sources like lactate and certain amino acids. wikipedia.orglibretexts.org The conversion of pyruvate back to phosphoenolpyruvate (PEP), a key glycolytic intermediate, involves a series of enzymatic steps that bypass the irreversible pyruvate kinase reaction of glycolysis. libretexts.org

Amino Acids: Glucogenic amino acids, derived from the breakdown of proteins, can be converted into intermediates of the citric acid cycle or directly into pyruvate. wikipedia.orgwikipedia.org Alanine, for instance, can be converted to pyruvate, while glutamine is another significant precursor, particularly in the kidney. wikipedia.orgmvsu.edumdpi.com Branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine can also contribute to glucose production by stimulating gluconeogenic enzymes. mvsu.edu

Glycerol: Released from the breakdown of triglycerides in adipose tissue (lipolysis), glycerol is transported to the liver. nih.gov It is then phosphorylated to glycerol phosphate and subsequently oxidized to dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, which can be readily used for D(+)-Glucose synthesis. libretexts.orgnih.gov Studies in mice have indicated that during fasting, glycerol is a major net carbon source for gluconeogenesis. nih.gov

PrecursorPrimary SourceEntry Point into Gluconeogenesis
LactateAnaerobic Glycolysis (e.g., in muscle, red blood cells)Converted to Pyruvate
PyruvateGlycolysis, Lactate, AlanineConverted to Oxaloacetate
Glucogenic Amino Acids (e.g., Alanine, Glutamine)Protein CatabolismConverted to Pyruvate or Citric Acid Cycle Intermediates
GlycerolTriglyceride Breakdown (Lipolysis) in Adipose TissueConverted to Dihydroxyacetone Phosphate (DHAP)

Hepatic and Renal Contributions

While the liver is the primary site of gluconeogenesis, the kidneys also play a significant and often underestimated role. wikipedia.orgnih.gov Together, these organs ensure a steady supply of D(+)-Glucose to tissues that depend on it, such as the brain, red blood cells, and the renal medulla. libretexts.orgdiabetesjournals.org

Hepatic Gluconeogenesis: The liver is responsible for the majority of D(+)-Glucose production via gluconeogenesis, especially in the initial stages of fasting. nih.gov It preferentially utilizes lactate, glycerol, and the amino acid alanine as its main precursors. wikipedia.org The liver's capacity to perform both glycogenolysis (breakdown of glycogen) and gluconeogenesis allows it to be the central regulator of blood glucose homeostasis. wikipedia.org

OrganPrimary Role in GluconeogenesisPreferred PrecursorsContribution during Prolonged Fasting
LiverPrimary site for maintaining blood glucose homeostasisLactate, Glycerol, AlanineDecreases as glycogen stores are depleted
KidneySignificant role, especially in prolonged fasting and acidosisLactate, Glutamine, GlycerolIncreases substantially, can account for up to 50% of total

Interactions with Other Metabolic Pathways

The synthesis of D(+)-Glucose is intricately linked with several other major metabolic pathways. These connections ensure that the cell's energy status and biosynthetic needs are balanced and coordinated.

Cholesterol Synthesis

The pathways of D(+)-Glucose metabolism and cholesterol synthesis are interconnected. nih.gov The breakdown of D(+)-Glucose through glycolysis produces pyruvate, which is then converted to acetyl-CoA. nih.gov This acetyl-CoA serves as the fundamental building block for the de novo synthesis of cholesterol. nih.govlibretexts.orgquora.com Therefore, the availability of glucose can directly influence the rate of cholesterol production, as glucose catabolism provides the necessary acetyl groups for this energetically demanding process. nih.govlibretexts.org

Urea (B33335) Cycle

The urea cycle, which is responsible for detoxifying ammonia (B1221849) by converting it to urea, is linked to gluconeogenesis through the citric acid cycle. wikipedia.org Fumarate (B1241708), an intermediate produced during the urea cycle, is also an intermediate of the citric acid cycle. wikipedia.org This fumarate can be converted to malate (B86768) and then to oxaloacetate, a direct precursor for gluconeogenesis. quora.com Additionally, the amino acid aspartate, which donates a nitrogen atom in the urea cycle, is formed from oxaloacetate. wikipedia.org Recent research also suggests a direct link where protective glucose metabolism can enhance urea cycle activity to shield cells from inflammation by preserving aspartate pools. nih.gov

Lipid and Amino Acid Metabolism

Gluconeogenesis is fundamentally linked to both lipid and amino acid metabolism through the provision of its core substrates.

Lipid Metabolism: The breakdown of triglycerides (lipolysis) in adipose tissue releases fatty acids and glycerol. While fatty acids cannot be directly converted to glucose in humans, the glycerol backbone is a key gluconeogenic precursor. libretexts.orgnih.gov It enters the pathway as dihydroxyacetone phosphate. nih.gov

Amino Acid Metabolism: The catabolism of proteins yields various amino acids. wikipedia.org These amino acids are classified as either glucogenic, ketogenic, or both. Glucogenic amino acids are those whose carbon skeletons can be converted into pyruvate or intermediates of the citric acid cycle, thus serving as direct substrates for D(+)-Glucose synthesis. wikipedia.orgwikipedia.org This connection is crucial during periods of fasting when muscle protein is broken down to supply amino acids for gluconeogenesis. wikipedia.org

D + Glucose Transport and Cellular Uptake

Glucose Transporter Protein Families

The transport of glucose across the cell membrane is accomplished by two main families of transport proteins: the Facilitative Glucose Transporters (GLUT or SLC2A family) and the Sodium-Glucose Co-transporters (SGLT or SLC5A family). nih.govcambridge.orgwikipedia.orgoatext.com The GLUT family operates through facilitated diffusion, moving glucose down its concentration gradient, while the SGLT family utilizes active transport, coupling glucose movement to the sodium gradient. news-medical.netwikipedia.org

Facilitative Glucose Transporters (GLUTs)

The Facilitative Glucose Transporters (GLUTs), also known as the SLC2A family, are a group of integral membrane proteins that facilitate the transport of glucose and other related hexoses across the plasma membrane. wikipedia.org There are 14 known members of the GLUT family in humans, which are categorized into three classes based on sequence similarity. news-medical.netebi.ac.uk These transporters are crucial for glucose homeostasis and are expressed in a wide variety of tissues throughout the body. oatext.com

GLUT proteins function via a process called facilitated diffusion, a type of passive transport that does not require energy in the form of ATP. frontiersin.org These transporters are integral membrane proteins that possess 12 membrane-spanning helices, with both their amino and carboxyl ends located in the cytoplasm. wikipedia.org The transport mechanism is described by the alternating conformation model. wikipedia.org This model proposes that the transporter has a single binding site for glucose that can be exposed to either the outside or the inside of the cell. wikipedia.org The binding of a glucose molecule to this site triggers a conformational change in the protein, which then moves the glucose across the membrane and releases it on the other side. wikipedia.org This process allows glucose to move down its concentration gradient, from an area of higher concentration to an area of lower concentration. news-medical.netfrontiersin.org

The various GLUT isoforms exhibit distinct patterns of tissue expression and have different affinities for glucose and other sugars, which reflects their specific physiological roles. nih.gov

GLUT1 : This transporter is widely expressed in many tissues, with particularly high levels in fetal tissues, red blood cells, and at the blood-brain barrier in adults. news-medical.netebi.ac.uk It is responsible for the basal glucose uptake required for respiration in all cells. news-medical.net GLUT1 has a broad substrate specificity, transporting not only glucose but also other monosaccharides like galactose and mannose. ebi.ac.uk

GLUT2 : Found primarily in the liver, pancreatic beta-cells, small intestine, and kidney tubules. news-medical.netebi.ac.uk It is a bidirectional transporter, facilitating glucose uptake for glycolysis in the liver and the release of glucose produced through gluconeogenesis. news-medical.net In pancreatic beta-cells, GLUT2 plays a role in sensing blood glucose levels. news-medical.net It can transport glucose, galactose, and fructose. wikipedia.org

GLUT4 : This is the primary insulin-responsive glucose transporter and is expressed in tissues where glucose uptake is significantly regulated by insulin (B600854), such as adipose tissue, skeletal muscle, and cardiac muscle. nih.govnews-medical.net In the absence of insulin, GLUT4 is located in intracellular vesicles. nih.gov

Table 1: Tissue Distribution and Substrates of Key GLUT Isoforms

TransporterPrimary Tissue DistributionSubstrates
GLUT1Fetal tissues, red blood cells, blood-brain barrierGlucose, Galactose, Mannose
GLUT2Liver, pancreatic beta-cells, small intestine, kidneyGlucose, Galactose, Fructose
GLUT4Adipose tissue, skeletal muscle, cardiac muscleGlucose

The regulation of glucose uptake in muscle and fat cells is a critical process for maintaining whole-body glucose homeostasis and is primarily mediated by the translocation of GLUT4 to the plasma membrane in response to insulin. ijbs.comoup.com In the basal or unstimulated state, the majority of GLUT4 is sequestered within intracellular vesicles, often referred to as GLUT4 storage vesicles (GSVs). nih.govportlandpress.com

Upon insulin stimulation, a complex signaling cascade is initiated. portlandpress.com This pathway leads to the activation of the protein kinase Akt. oup.com Activated Akt then phosphorylates a number of downstream targets, which ultimately results in the movement, or translocation, of these GLUT4-containing vesicles to the cell surface. ijbs.comportlandpress.com These vesicles then dock and fuse with the plasma membrane, thereby increasing the number of functional GLUT4 transporters at the cell surface. oup.com This insulin-directed recruitment of GLUT4 can lead to a significant 10- to 20-fold increase in the rate of glucose transport into the cell. nih.gov This process is reversible, and when insulin levels decrease, GLUT4 is removed from the plasma membrane and returned to the intracellular storage pool.

Sodium-Glucose Co-transporters (SGLTs)

The Sodium-Glucose Co-transporters (SGLTs), part of the SLC5A gene family, are a group of membrane proteins that actively transport glucose into cells against its concentration gradient. oatext.comwikipedia.org This process is an example of secondary active transport, as it utilizes the energy stored in the electrochemical gradient of sodium ions. wikipedia.org There are several members of the SGLT family, with SGLT1 and SGLT2 being the most extensively studied. wikipedia.org

The transport of glucose by SGLTs is tightly coupled to the transport of sodium ions (Na+). cambridge.orgwikipedia.org This co-transport, or symport, mechanism allows glucose to be moved from a region of low concentration to a region of high concentration. wikipedia.org The process is driven by the sodium gradient across the cell membrane, which is maintained by the Na+/K+-ATPase pump located on the basolateral membrane. cambridge.orgwikipedia.org This pump actively transports three sodium ions out of the cell for every two potassium ions it brings in, using ATP as an energy source. wikipedia.org This action creates a low intracellular sodium concentration. wikipedia.org

The SGLT protein, located on the apical membrane of cells in the small intestine and renal tubules, binds both sodium and glucose from the extracellular space. news-medical.netwikipedia.org The binding of sodium increases the transporter's affinity for glucose. Once both are bound, the transporter undergoes a conformational change, moving both sodium and glucose into the cell. wikipedia.org The sodium moves down its electrochemical gradient, providing the energy for the "uphill" transport of glucose. wikipedia.org Once inside the cell, glucose can then be transported out of the cell across the basolateral membrane by a facilitative glucose transporter, such as GLUT2, and into the bloodstream. nih.govimrpress.com

Table 2: Comparison of GLUT and SGLT Transporters

FeatureFacilitative Glucose Transporters (GLUTs)Sodium-Glucose Co-transporters (SGLTs)
Transport MechanismFacilitated DiffusionSecondary Active Transport
Energy RequirementNone (Passive)Indirectly requires ATP (to maintain Na+ gradient)
Driving ForceGlucose Concentration GradientSodium Electrochemical Gradient
Primary FunctionGlucose uptake and release down a concentration gradientGlucose absorption and reabsorption against a concentration gradient
Expression in Intestine and Kidney

The intestine and kidneys are primary sites for glucose absorption and reabsorption, respectively, employing a sophisticated interplay of SGLT and GLUT transporters to manage glucose homeostasis.

In the small intestine, the absorption of dietary D-glucose is primarily initiated by the Sodium-Glucose Cotransporter 1 (SGLT1) . cambridge.orgdiabetesjournals.org Located on the apical (luminal) membrane of enterocytes, SGLT1 is a high-affinity transporter that actively absorbs glucose from the intestinal lumen into the cells, even at low luminal concentrations. diabetesjournals.orgimrpress.com This process is coupled with the transport of sodium ions. cambridge.org Once inside the enterocyte, glucose concentration builds up and then facilitates its exit across the basolateral membrane into the bloodstream via the Glucose Transporter 2 (GLUT2) . diabetesjournals.orgresearchgate.net GLUT2 is a high-capacity, low-affinity transporter that allows for bulk glucose movement out of the cell. researchgate.net

In the kidneys, a similar two-step process ensures that filtered glucose is reabsorbed back into the circulation from the proximal tubules. oup.commdpi.com The majority of glucose reabsorption (around 90%) is handled by the Sodium-Glucose Cotransporter 2 (SGLT2) in the S1 and S2 segments of the proximal tubule. SGLT2 is a high-capacity, low-affinity transporter. The remaining glucose is reabsorbed in the S3 segment by the high-affinity, low-capacity SGLT1. oup.comimrpress.com Similar to the intestine, glucose exits the renal tubule cells across the basolateral membrane into the blood primarily via GLUT2. mdpi.comucl.ac.uk

Interactive Table: Key D(+)-Glucose Transporters in Intestine and Kidney

TransporterLocationOrganPrimary Function
SGLT1 Apical membrane of enterocytes; Apical membrane of S3 segment of proximal tubuleIntestine; KidneyHigh-affinity active transport of glucose from lumen into the cell. diabetesjournals.orgimrpress.com
SGLT2 Apical membrane of S1/S2 segments of proximal tubuleKidneyHigh-capacity active reabsorption of glucose from filtrate. oup.comresearchgate.net
GLUT2 Basolateral membrane of enterocytes and proximal tubule cellsIntestine; KidneyLow-affinity, high-capacity facilitated diffusion of glucose out of the cell into the bloodstream. researchgate.netmdpi.com

Endomembrane Glucose Transport

While plasma membrane glucose transporters are well-characterized, glucose transport across the membranes of intracellular organelles, collectively known as the endomembrane system, is also vital for cellular function. nih.govwikipedia.org Glucose is produced within the lumen of the endoplasmic reticulum (ER), Golgi apparatus, and lysosomes through various metabolic processes, necessitating transport mechanisms to move it into the cytosol. nih.govnih.gov These processes include the final step of gluconeogenesis, post-translational modification of glycoproteins, and autophagic degradation of complex carbohydrates. nih.govresearchgate.net

Glucose-6-Phosphatase System in Endoplasmic Reticulum

The endoplasmic reticulum is a central site for glucose production, particularly in the liver and kidneys, through the action of the glucose-6-phosphatase (G6Pase) system. nih.govportlandpress.com This multi-component system catalyzes the terminal step of both gluconeogenesis and glycogenolysis. nih.govportlandpress.com The process is compartmentalized, requiring the coordinated action of several transporters. nih.gov

Transport of Glucose-6-Phosphate (G6P): G6P is transported from the cytosol into the ER lumen by the glucose-6-phosphate translocase (G6PT) , which is encoded by the SLC37A4 gene. nih.govwikipedia.org This transporter functions as an antiporter, exchanging cytosolic G6P for luminal inorganic phosphate (B84403) (Pi). researchgate.netfrontiersin.org

Hydrolysis of G6P: Inside the ER lumen, the catalytic subunit of glucose-6-phosphatase (G6Pase) hydrolyzes G6P into free D(+)-glucose and inorganic phosphate. nih.govportlandpress.com

Export of Products: The resulting glucose and phosphate must then be transported back into the cytosol. nih.govportlandpress.com While the identity of the phosphate transporter is not fully clarified, glucose is thought to exit the ER through several potential mechanisms, including yet-unidentified specific transporters or GLUT transporters that are in transit to the plasma membrane. nih.govresearchgate.net

This system is crucial for maintaining blood glucose homeostasis, especially during periods of fasting. nih.govportlandpress.com

Interactive Table: Components of the G6Pase System in the ER

ComponentGene/Protein NameLocationFunction
G6P Transporter SLC37A4 / G6PTER MembraneTransports G6P from cytosol into ER lumen. wikipedia.orggenecards.org
Phosphatase G6PC / G6PaseER Lumen (catalytic site)Hydrolyzes G6P to D(+)-Glucose and inorganic phosphate. nih.govwikipedia.org
Glucose Exporter Unidentified / GLUTsER MembraneExports D(+)-Glucose from ER lumen to cytosol. nih.govresearchgate.net

Transport from ER and Golgi

Intraluminal glucose is also generated within the ER and Golgi apparatus during the post-translational processing of N-linked glycoproteins. nih.govnih.gov As part of the quality control process for protein folding, oligosaccharide chains on nascent proteins are trimmed by enzymes called glucosidases I and II, releasing free glucose molecules into the lumen of these organelles. researchgate.net

The mechanism for exporting this glucose out of the ER and Golgi is not fully elucidated. nih.govresearchgate.net One proposed route is via GLUT transporters, such as GLUT1, which are synthesized in the ER and traffic through the Golgi on their way to the plasma membrane. nih.gov During this transit, they may be transiently active and facilitate glucose efflux from the lumen. nih.gov Another possibility is the existence of yet-unidentified, resident glucose transporters within the ER and Golgi membranes. researchgate.net Vesicular transport, where luminal content is moved between organelles and eventually secreted via exocytosis, is also a potential, though less direct, clearance mechanism. nih.gov

Lysosomal Glucose Export

Lysosomes are cellular organelles responsible for the degradation of macromolecules, including polysaccharides, glycoproteins, and glycolipids, through autophagy. nih.govnih.gov This breakdown process liberates monosaccharides, including D(+)-glucose, which accumulate in the lysosomal lumen. nih.gov

For the cell to reuse this glucose, it must be exported from the lysosome into the cytoplasm. This efflux is a critical step for maintaining lysosomal homeostasis and function. nih.gov Research points to the involvement of specific transporters in this process. Members of the SLC37 family, which includes the G6P transporter SLC37A4, are implicated. nih.gov For instance, SLC37A2 has been identified as a secretory lysosome sugar transporter required for the export of monosaccharides. nih.gov Some members of the GLUT family have also been found localized to the lysosomal membrane, although their precise functional role in glucose export from this organelle is still under investigation. nih.gov

Paracellular Glucose Transport

In addition to transcellular transport, which involves moving glucose through epithelial cells via transporters, glucose can also move between cells. wikipedia.org This pathway is known as paracellular transport and occurs through the tight junctions that connect adjacent cells in an epithelium. wikipedia.org

Paracellular transport is a passive process, driven by the concentration gradient of glucose. wikipedia.org When luminal glucose concentrations are very high (e.g., >30 mM) following a carbohydrate-rich meal, the active, transcellular SGLT1 pathway can become saturated. mdpi.comnih.gov Under these conditions, the paracellular route can contribute to glucose absorption in the intestine. mdpi.comnih.gov This pathway is considered unsaturable, and its contribution increases with higher luminal glucose concentrations. wikipedia.orgnih.gov However, in most mammals under typical physiological conditions, the paracellular pathway is thought to play a minor role compared to the highly efficient transcellular transport mediated by SGLT1 and GLUT2. wikipedia.orgmdpi.com

Modulation of D(+)-Glucose Transport

The transport of D(+)-Glucose is a dynamically regulated process, modulated by various physiological signals and pharmacological agents to adapt to the body's metabolic needs.

Hormonal and Signaling Regulation: Hormones and signaling pathways play a key role. Insulin, for example, inhibits the expression of glucose-6-phosphatase in the liver, thereby reducing hepatic glucose output. nih.govportlandpress.com In diabetic states, altered signaling, such as increased protein kinase C (PKC) activity, has been linked to the recruitment of GLUT2 to the apical membrane of renal tubule cells, which can augment glucose reabsorption and worsen hyperglycemia. ucl.ac.uk

Pharmacological Inhibition: Glucose transporters are significant therapeutic targets. Phlorizin is a natural compound that non-selectively inhibits both SGLT1 and SGLT2. researchgate.net More specific inhibitors have been developed for therapeutic use. For instance, SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) are a class of drugs used to treat type 2 diabetes by blocking glucose reabsorption in the kidney, leading to increased urinary glucose excretion. oup.comresearchgate.net Similarly, inhibition of SGLT1 is being explored to reduce intestinal glucose absorption. researchgate.net Other compounds, including various polyphenols like phloretin (B1677691) and quercetin, have been shown to inhibit GLUT transporters. frontiersin.org

Interactive Table: Examples of D(+)-Glucose Transport Modulation

ModulatorTarget Transporter(s)EffectMechanism/Context
High Luminal Glucose SGLT1, GLUT2UpregulationIncreases transporter abundance in the intestinal brush border membrane to enhance absorption. diabetesjournals.org
Insulin G6Pase SystemInhibitionDecreases expression of G6Pase, reducing hepatic glucose production. nih.govwikipedia.org
SGLT2 Inhibitors (e.g., Empagliflozin) SGLT2InhibitionBlocks renal glucose reabsorption, promoting glycosuria. researchgate.netmdpi.com
Phlorizin SGLT1, SGLT2InhibitionNon-selective blockade of sodium-glucose cotransport. researchgate.net
Phloretin, Quercetin GLUT1, GLUT2InhibitionPolyphenols that block facilitative glucose transport. frontiersin.org
Protein Kinase C (PKC) GLUT2Upregulation/RecruitmentCan promote translocation of GLUT2 to the apical membrane in renal cells during metabolic dysregulation. ucl.ac.uk

Dietary Carbohydrate Influence on Transporter Levels

The composition of dietary macronutrients, particularly the ratio of carbohydrates to fats, significantly influences the expression and levels of glucose transporter proteins in various tissues. This regulation is a key adaptive mechanism to chronic dietary patterns.

Research has demonstrated that a high-carbohydrate diet can lead to an increase in the protein levels of glucose transporters in the small intestine. In a study involving mice, a diet containing 70% of calories from carbohydrates (HCHO) resulted in significantly higher levels of sodium-D-glucose co-transporter 1 (SGLT1) in the brush border membrane and glucose transporter 2 (GLUT2) in the jejunum mucosa compared to a diet with 50% of calories from carbohydrates (MCHO). researchgate.netnih.gov This suggests that a higher intake of carbohydrates stimulates the synthesis of these transporters to enhance glucose absorption capacity in the gut. nih.gov Another study showed that SGLT1 protein content and glucose uptake in the jejunum were greater in piglets fed a 52.6% carbohydrate diet compared to a 35.9% carbohydrate diet. nih.gov

Conversely, high-fat diets have been shown to impair glucose metabolism in skeletal muscle by affecting glucose transporter levels. Studies in rats have revealed that a high-fat diet can decrease the gene expression and protein levels of glucose transporter 4 (GLUT4) in skeletal muscle. nih.govoup.com One study found that GLUT4 mRNA levels in the soleus muscle were significantly decreased in rats fed a high-fat diet compared to those on a high-carbohydrate diet. nih.gov This reduction in GLUT4 is a key factor in the impaired insulin-stimulated glucose uptake observed with high-fat feeding. nih.govoup.comnih.gov However, it's noteworthy that obesity induced by a high-calorie, high-carbohydrate diet did not alter GLUT4 protein levels in the same way, indicating a specific effect of dietary fat. oup.com Some studies have reported that while high-fat feeding impairs insulin-stimulated glucose transport, the total muscle content of GLUT-4 protein remains unaltered, suggesting the defect lies in the translocation of GLUT4 to the cell membrane rather than its expression. nih.govphysiology.org

Research Findings on Dietary Influence on Glucose Transporters
Dietary ConditionTissueTransporterObserved EffectReference
High-Carbohydrate Diet (70%cal vs 50%cal)Mouse JejunumSGLT1Significantly higher protein levels. researchgate.net
High-Carbohydrate Diet (70%cal vs 50%cal)Mouse JejunumGLUT2Significantly higher protein levels. researchgate.net
High-Fat Diet vs. High-Carbohydrate DietRat Soleus MuscleGLUT4 mRNASignificantly decreased. nih.gov
High-Fat DietRat Hindlimb MuscleGLUT4 ProteinDecreased by 34%. oup.com
High-Fat DietMouse Soleus MuscleGLUT4 TranslocationReduced by 50%. nih.gov

Pharmacological Agents Affecting Glucose Uptake

Several pharmacological agents modulate D(+)-Glucose uptake by targeting various components of the glucose transport machinery. These drugs are crucial in the management of metabolic disorders.

Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitors: This class of drugs, often referred to as gliflozins, acts on the kidneys. wikipedia.org SGLT2 is a transport protein located in the early proximal renal tubule responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus. wikipedia.orgmdpi.commdpi.com By inhibiting SGLT2, these agents prevent glucose reuptake, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose concentrations. mdpi.comdiabetesjournals.org This mechanism is independent of insulin action. mdpi.comdiabetesjournals.org

Insulin Sensitizers:

Thiazolidinediones (TZDs): Agents like Pioglitazone function by activating the peroxisome proliferator-activated receptor-gamma (PPARγ). pharmacytimes.com PPARγ is a nuclear receptor highly expressed in adipose tissue that modulates the insulin-responsive glucose transporter, GLUT4. pharmacytimes.com Activation of PPARγ enhances insulin action, facilitates glucose transport activity, and stimulates insulin-mediated glucose uptake in tissues like skeletal muscle. pharmacytimes.com

Metformin: A widely used biguanide, Metformin's primary effect is to decrease hepatic glucose production. scielo.br It also enhances glucose uptake in peripheral tissues like skeletal muscle and adipose tissue. scielo.brresearchgate.net The mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn can increase the expression of GLUT4 mRNA and promote the translocation of GLUT4 to the plasma membrane, facilitating glucose entry into the cell. researchgate.netplos.orgmdpi.com

AMPK Activators:

AICAR (5-aminoimidazole-4-carboxamide riboside): This agent is an analog of AMP and a pharmacological activator of AMPK. plos.orgembopress.org Activating AMPK with AICAR stimulates glucose uptake in skeletal muscle, partly by increasing the translocation of GLUT4 to the cell surface and by increasing the mRNA levels of GLUT4. plos.orgnih.gov

Other Agents:

Angiotensin-Converting Enzyme (ACE) Inhibitors: These drugs have been observed to increase glucose uptake in skeletal muscle. scielo.brscielo.br Their effect is thought to be mediated by an increased bioavailability of bradykinin, a hormone that can influence glucose metabolism through both insulin-dependent and independent pathways. scielo.brscielo.br

Small-Molecule Benzimidazole Derivatives: Compounds like ex229 (B607396) potently activate AMPK, leading to a significant increase in glucose transport in skeletal muscle. portlandpress.com Studies have shown this effect is dependent on AMPK, as it is abolished in cells lacking the AMPK catalytic subunits. portlandpress.com

Pharmacological Agents and Their Effect on D(+)-Glucose Uptake
Pharmacological Agent/ClassExample(s)Primary Mechanism of ActionEffect on Glucose UptakeReference
SGLT2 InhibitorsDapagliflozin, Canagliflozin, EmpagliflozinInhibit SGLT2 in the renal proximal tubule, preventing glucose reabsorption.Lowers blood glucose by increasing urinary excretion. wikipedia.orgmdpi.comdiabetesjournals.org
Insulin Sensitizers (Thiazolidinediones)PioglitazoneActivate PPARγ, which modulates GLUT4 expression and enhances insulin sensitivity.Increases insulin-mediated glucose uptake in skeletal muscle and adipose tissue. pharmacytimes.com
Insulin Sensitizers (Biguanides)MetforminActivates AMPK, decreases hepatic glucose production, and increases GLUT4 expression.Enhances glucose uptake in peripheral tissues. scielo.brresearchgate.netplos.org
AMPK ActivatorsAICARPharmacologically activates AMPK.Stimulates glucose uptake in skeletal muscle by promoting GLUT4 translocation and expression. plos.orgnih.gov
ACE Inhibitors-Increases bioavailability of bradykinin.Increases glucose uptake in skeletal muscle. scielo.br
Small-Molecule Benzimidazole Derivativesex229Potently activates AMPK.Increases glucose transport in skeletal muscle. portlandpress.com

D + Glucose Sensing and Signaling Mechanisms

D(+)-Glucose as a Signaling Molecule

Beyond its well-established role in metabolism, D(+)-Glucose acts as a signaling molecule, influencing cellular functions through the regulation of gene expression and the direct modulation of protein activity. fishersci.atclinisciences.com

Regulation of Gene Transcription

D(+)-Glucose exerts significant control over gene expression, a process crucial for cellular adaptation to fluctuating nutrient availability. capes.gov.br In various organisms, from yeast to mammals, glucose can induce or repress the transcription of a multitude of genes. capes.gov.brharvard.edu This regulation is often complex, involving both direct effects of glucose metabolism and indirect effects mediated by hormonal changes, such as the secretion of insulin (B600854). capes.gov.br

In mammals, glucose plays a primary role in regulating the transcription of the insulin gene in pancreatic β-cells. nih.govphysiology.org An increase in glucose levels leads to an acute enhancement of insulin gene transcription, a process that involves changes in chromatin accessibility and the recruitment of the basal transcriptional machinery. nih.gov Specifically, elevated glucose has been shown to increase histone H4 acetylation and RNA polymerase II recruitment at the insulin promoter. nih.gov

Furthermore, glucose regulates the expression of genes encoding key enzymes in metabolic pathways. In the liver, for instance, glucose, in conjunction with insulin, induces the expression of genes for glycolytic and lipogenic enzymes while repressing those for gluconeogenic enzymes. capes.gov.br This transcriptional regulation is mediated by specific DNA sequences known as glucose response elements (ChoREs) and the transcription factors that bind to them. researchgate.net

Recent studies have also highlighted the role of specific transcription factors, such as MondoA:Mlx complexes, in mediating glucose-responsive gene expression. These complexes can translocate to the nucleus in response to increased intracellular glucose metabolites, activating the transcription of genes involved in glycolysis. pnas.org

Modulation of Protein Function through Binding

D(+)-Glucose can directly bind to proteins, thereby modulating their function independent of its metabolism. biorxiv.org This binding can alter a protein's conformation, multimerization state, and interactions with other molecules, such as DNA or other proteins. biorxiv.orgacs.org

A notable example is the interaction of glucose with the glucose transporter GLUT1. Molecular docking studies have revealed multiple binding sites for D-glucose within the transporter's channel, and the binding of glucose is a key step in its transport across the cell membrane. researchgate.net The interaction between the transporter and the surrounding lipid membrane also plays a crucial role in the transport process. researchgate.net

Recent research using thermal proteome profiling has identified novel glucose-binding proteins. biorxiv.org For example, the protein TSC22D4, which has been linked to insulin resistance, shows altered thermal stability in the presence of glucose. biorxiv.org Glucose binding was found to decrease TSC22D4's DNA binding activity and alter its protein-protein interactions. biorxiv.org This suggests a direct mechanism by which glucose can influence cellular processes through protein modulation.

The modulation of protein function by glucose is not limited to direct binding. In rodent islets of Langerhans, increasing glucose levels were found to decrease the extracellular levels of the D-amino acids D-serine and D-alanine. acs.org These D-amino acids can act as signaling molecules by binding to N-methyl-D-aspartate receptors (NMDARs), which are involved in modulating insulin secretion. acs.org This indicates an indirect pathway by which glucose can influence protein function and cellular signaling.

Intracellular D(+)-Glucose Sensing

Cells possess sophisticated intracellular mechanisms to detect changes in D(+)-Glucose levels, primarily through the action of hexokinases and the accumulation of glycolytic intermediates.

Hexokinase-Dependent Mechanisms

Hexokinases, the enzymes that catalyze the first step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate (G6P)—are central to intracellular glucose sensing. github.io In various organisms, including yeast and plants, hexokinases are recognized as key glucose sensors. harvard.eduoup.com

In the yeast Saccharomyces cerevisiae, hexokinase 2 (Hxk2) has a dual role as both a catalytic enzyme and a regulator of gene expression. nih.gov Under high glucose conditions, Hxk2 is crucial for the stability of the Mig1 repressor complex, which is involved in glucose repression of genes required for utilizing alternative carbon sources. nih.gov This suggests that Hxk2 acts as an intracellular glucose sensor that directly participates in the signaling cascade. nih.govnih.gov

In mammalian cells, hexokinase activity is also linked to glucose sensing. pnas.org The nuclear translocation of MondoA:Mlx transcription factor complexes, which regulate glycolytic gene expression, is dependent on the enzymatic activity of hexokinases. pnas.org This indicates that the phosphorylation of glucose to G6P is a critical step in the intracellular glucose sensing pathway that leads to changes in gene expression. pnas.org Furthermore, different hexokinase isozymes (I, II, III, and IV or glucokinase) exhibit distinct catalytic properties and regulatory mechanisms, contributing to the diverse patterns of glucose metabolism and sensing in different tissues. github.iofrontiersin.org For example, glucokinase in pancreatic β-cells acts as a glucose sensor to modulate insulin secretion. github.io

Studies in wheat have also shown that glucose can inhibit the expression of the triose phosphate (B84403)/phosphate translocator gene through a hexokinase-dependent mechanism, further highlighting the conserved role of hexokinases in glucose sensing across different kingdoms. kuleuven.be

Role of Glycolytic Intermediates

The intermediates of the glycolytic pathway also play a significant role in intracellular glucose sensing. pnas.org The levels of these metabolites can signal the metabolic state of the cell and trigger appropriate responses.

In the bacterium Escherichia coli, the accumulation of glucose-6-phosphate (G6P) can lead to a condition known as glucose-phosphate stress. nih.gov Studies have shown that the depletion of downstream glycolytic intermediates is a key factor in this stress response. nih.gov Supplying early glycolytic intermediates like fructose-6-phosphate (B1210287) (F6P) or fructose-1,6-bisphosphate (FBP) can alleviate this stress, indicating their role as signaling molecules in this context. nih.gov

Furthermore, in mammalian cells, it has been proposed that MondoA:Mlx complexes sense elevated levels of G6P and translocate to the nucleus to initiate a transcriptional response. pnas.org While G6P itself does not accumulate to high levels due to its rapid entry into other metabolic pathways, its concentration is a key indicator of intracellular glucose availability. pnas.org

Extracellular D(+)-Glucose Sensing

In addition to intracellular mechanisms, cells have evolved ways to sense D(+)-Glucose present in the extracellular environment. This is particularly crucial for multicellular organisms to maintain glucose homeostasis. frontiersin.org

Pancreatic β-cells are a prime example of cells that are highly specialized for extracellular glucose sensing. frontiersin.org They respond to changes in blood glucose levels by modulating the synthesis and secretion of insulin. frontiersin.org This process is initiated by the entry of glucose into the cell via the high-capacity glucose transporter GLUT2. frontiersin.orgresearchgate.net The subsequent metabolism of glucose is essential for this sensing mechanism. frontiersin.org

Neurons in the central nervous system, particularly in the hypothalamus, are also capable of sensing extracellular glucose. frontiersin.orgunil.ch These "glucose-sensing neurons" alter their firing rate in response to variations in ambient glucose levels. frontiersin.orgnih.gov This sensing can occur in regions where the blood-brain barrier is permeable, allowing direct detection of blood glucose, as well as in other areas where neurons respond to changes in parenchymal glucose concentrations. unil.ch

In yeast, specific transporter-like proteins, Snf3 and Rgt2, are proposed to function as receptors for extracellular glucose, initiating a signaling cascade that leads to the induction of hexose (B10828440) transporter (HXT) gene expression. oup.commdpi.com This allows the cell to adjust its glucose uptake capacity based on the external glucose concentration.

The sensing of extracellular glucose is not limited to specialized cells. Cartilage and bone cells have also been shown to be sensitive to extracellular glucose, adjusting their gene expression and metabolism in response to varying concentrations. frontiersin.org For instance, high D(+)-glucose concentrations have been found to inhibit osteoclast formation. frontiersin.org

The following table provides a summary of key proteins involved in D(+)-Glucose sensing and signaling:

Protein/ComplexFunction in D(+)-Glucose Sensing and SignalingOrganism/Cell Type
Hexokinase 2 (Hxk2) Intracellular glucose sensor; regulates gene expression. nih.govSaccharomyces cerevisiae
Glucokinase (Hexokinase IV) Acts as a glucose sensor to modulate insulin secretion. github.ioMammalian pancreatic β-cells, liver
MondoA:Mlx Transcription factor complex that senses intracellular glucose-6-phosphate levels. pnas.orgMammalian cells
GLUT2 High-capacity glucose transporter involved in extracellular glucose sensing. frontiersin.orgresearchgate.netMammalian pancreatic β-cells, liver
Snf3/Rgt2 Transporter-like receptors for extracellular glucose. oup.commdpi.comSaccharomyces cerevisiae
TSC22D4 Glucose-binding protein; its function is modulated by direct glucose binding. biorxiv.orgMammalian cells

Transmembrane Glucose Sensors (e.g., Rgt2, Snf3 in Yeast)

In the yeast Saccharomyces cerevisiae, extracellular glucose is detected by two transmembrane proteins, Rgt2 and Snf3, which function as glucose sensors rather than transporters. nih.govoup.comembopress.org These proteins are homologs of hexose transporters but have unique structural features, including long C-terminal tails that are crucial for their signaling function. oup.comembopress.org Rgt2 is a low-affinity sensor that responds to high concentrations of glucose, while Snf3 is a high-affinity sensor that detects low glucose levels. embopress.orgmolbiolcell.org

The binding of glucose to Rgt2 and Snf3 is thought to induce a conformational change that initiates an intracellular signaling cascade. nih.govoup.com This signal leads to the inhibition of the Rgt1 transcriptional repressor, resulting in the derepression of HXT genes, which encode for hexose transporters. nih.govoup.commolbiolcell.org The C-terminal tails of Rgt2 and Snf3 are essential for this process, as they interact with the corepressors Mth1 and Std1. nih.govoup.com Upon glucose sensing, Mth1 and Std1 are phosphorylated by the casein kinase I (Yck1), leading to their ubiquitination and subsequent degradation by the proteasome. nih.govmdpi.com The degradation of these corepressors relieves the repression of HXT genes, allowing the cell to take up glucose. nih.gov

Table 1: Key Transmembrane Glucose Sensors in Yeast

SensorAffinity for GlucoseFunctionKey Interacting Proteins
Rgt2LowSenses high glucose concentrations to induce HXT1 expression. embopress.orgmolbiolcell.orgMth1, Std1, Yck1 nih.govoup.com
Snf3HighSenses low glucose concentrations to induce HXT2 and HXT4 expression. molbiolcell.orgMth1, Std1, Yck1 nih.govoup.com

G-Protein-Coupled Receptor Systems (e.g., Gpr1-Gpa2, AtRGS1)

In addition to the Rgt2/Snf3 system, yeast and other eukaryotes utilize G-protein-coupled receptors (GPCRs) to sense extracellular glucose. oup.commdpi.com In S. cerevisiae, the GPCR Gpr1 and its associated Gα protein, Gpa2, form a glucose-sensing system that activates the cAMP pathway upon glucose detection. oup.comnih.govmaryvillecollege.edu This system is particularly important during the transition to growth on glucose. nih.gov The binding of glucose to Gpr1 is believed to cause a conformational change that activates Gpa2, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). oup.commaryvillecollege.edu

In plants, such as Arabidopsis thaliana, the Regulator of G-protein Signaling 1 (AtRGS1) protein is involved in glucose sensing. unc.edunih.gov AtRGS1 is a unique protein that contains both a seven-transmembrane domain, typical of GPCRs, and an RGS domain, which regulates G-protein activity. nih.gov D-glucose treatment alters the interaction between AtRGS1 and the Arabidopsis Gα subunit, AtGPA1, suggesting a direct role for AtRGS1 in glucose sensing. nih.gov

Table 2: G-Protein-Coupled Receptor Systems in Glucose Sensing

SystemOrganismComponentsDownstream Pathway
Gpr1-Gpa2Saccharomyces cerevisiaeGpr1 (GPCR), Gpa2 (Gα protein) oup.comnih.govcAMP-dependent PKA pathway oup.commaryvillecollege.edu
AtRGS1Arabidopsis thalianaAtRGS1 (Receptor with RGS domain), AtGPA1 (Gα subunit) nih.govRegulation of sugar-responsive gene expression nih.gov

Signal Transduction Pathways (e.g., cAMP-dependent PKA pathway)

The cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway is a central signaling cascade that is activated by glucose in many organisms. bioscientifica.comfrontiersin.orgresearchgate.net In yeast, the presence of glucose leads to a rapid increase in intracellular cAMP levels, primarily through the Gpr1-Gpa2 system. nih.govmicrobialcell.com The rise in cAMP activates PKA by binding to its regulatory subunits, causing them to dissociate from the catalytic subunits. frontiersin.orgwikipedia.org The free catalytic subunits of PKA can then phosphorylate a multitude of downstream targets, thereby regulating various cellular processes including growth, metabolism, and stress resistance. mdpi.combioscientifica.com

The activation of the PKA pathway by glucose is a key mechanism for promoting cell proliferation and fermentative metabolism. microbialcell.com This pathway controls the expression of genes involved in glycolysis and the cell cycle, while repressing genes required for alternative carbon source utilization and stress responses. mdpi.com

D(+)-Glucose Signaling in Cell Differentiation

Recent studies have revealed a surprising role for D(+)-glucose as a direct regulator of cell differentiation, independent of its function as an energy source. stanford.edunews-medical.net In mammalian cells, glucose has been shown to bind to a multitude of intracellular proteins, modulating their function to promote differentiation. stanford.edunews-medical.net For instance, glucose can bind to the transcription factor IRF6, causing a conformational change that alters its ability to regulate gene expression and drive the differentiation process. stanford.edunews-medical.net

This signaling role of glucose has significant implications for development and disease. High glucose levels can stimulate embryonic stem cells to differentiate, thereby losing their pluripotency. news-medical.net Conversely, some cancer cells, which are often undifferentiated, can be driven to differentiate by glucose analogs. news-medical.net Furthermore, the metabolism of glucose itself can influence cell fate decisions. For example, in the developing retina, glycolytic flux is necessary for the proliferation of retinal progenitor cells and their subsequent differentiation into photoreceptors. elifesciences.org Inhibition of glycolysis can suppress this differentiation process. elifesciences.org Similarly, in the immune system, glucose metabolism is tightly linked to the activation and differentiation of T cells into various subsets with specific functions. biorxiv.orgresearchgate.net

Redox Regulation and D(+)-Glucose Metabolism

The metabolism of D(+)-glucose is intrinsically linked to the maintenance of cellular redox homeostasis. This balance between oxidizing and reducing agents is critical for normal cell function and survival.

Maintenance of Redox Homeostasis

Cells have evolved intricate mechanisms to counteract the production of ROS and maintain redox balance, with glucose metabolism playing a central role. The pentose (B10789219) phosphate pathway (PPP), a branch of glycolysis, is a key pathway for maintaining redox homeostasis. unicam.itresearchgate.net The PPP generates NADPH, which is essential for the regeneration of the major cellular antioxidant, reduced glutathione (B108866) (GSH), from its oxidized form (GSSG). mdpi.comnih.gov GSH is critical for detoxifying ROS and protecting cellular components from oxidative damage. embopress.org

The flux of glucose through the PPP is tightly regulated to meet the cell's demand for NADPH. unicam.it In situations of oxidative stress, glucose can be shunted into the PPP to increase NADPH production and bolster the antioxidant defense system. researchgate.net This dynamic regulation allows cells to utilize glucose not only as an energy source but also as a crucial molecule for maintaining a healthy redox environment. researchgate.netplos.org

D + Glucose in Disease Pathogenesis and Therapeutic Implications

D(+)-Glucose Derivatives in Therapeutic and Diagnostic Applications

The structural modification of D(+)-Glucose has led to the development of several derivatives with significant therapeutic and diagnostic applications. ontosight.aiontosight.ai By altering the glucose molecule, scientists can create compounds that interact with biological pathways in novel ways, offering potential for treating a range of diseases and for use in medical imaging. ontosight.aibenthamdirect.com

These derivatives often function by acting as mimics or antagonists of natural glucose, thereby interfering with glucose transport or metabolism. mdpi.comontosight.ai This approach has been particularly fruitful in the fields of oncology and diagnostic imaging. nih.govbenthamdirect.com

2-Deoxy-D-Glucose (2-DG) and Analogs

2-Deoxy-D-Glucose (2-DG) is a synthetic analog of D(+)-Glucose in which the hydroxyl group at the second carbon is replaced by a hydrogen atom. nih.govgsconlinepress.com This seemingly minor modification has profound biological consequences, making 2-DG a valuable tool in both research and clinical settings. acs.org

Therapeutic Applications:

The primary therapeutic application of 2-DG stems from its ability to inhibit glycolysis. mdpi.comsigmaaldrich.com 2-DG is taken up by cells through glucose transporters, similar to glucose. mdpi.com Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P). mdpi.com However, 2-DG-6P cannot be further metabolized by the glycolytic enzyme phosphoglucose (B3042753) isomerase, leading to its accumulation within the cell. mdpi.commdpi.com This accumulation competitively inhibits both hexokinase and phosphoglucose isomerase, effectively blocking the glycolytic pathway. mdpi.commdpi.com

Due to the high glycolytic rate of many cancer cells, 2-DG has been extensively investigated as an anti-cancer agent. 2dg.orgnih.gov By depriving cancer cells of their primary energy source, 2-DG can induce cell death. artofhealingcancer.commdpi.com Research has shown that 2-DG can also interfere with N-linked glycosylation, leading to endoplasmic reticulum stress and apoptosis in tumor cells. mdpi.comijbcp.com It is often studied in combination with other cancer therapies, such as chemotherapy and radiation, to enhance their effectiveness. mdpi.comnih.gov

Diagnostic Applications:

The property of being taken up by cells but not fully metabolized also makes 2-DG a useful diagnostic agent. nih.gov When labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423), it becomes 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG). ontosight.ai FDG is widely used in Positron Emission Tomography (PET) scanning. frontiersin.org

Cancer cells, with their high rate of glucose uptake, accumulate a large amount of FDG. frontiersin.org The radioactive decay of the fluorine-18 within these cells can be detected by a PET scanner, allowing for the visualization of tumors and their metastatic spread. ontosight.ai This non-invasive imaging technique is a cornerstone of modern oncology for diagnosis, staging, and monitoring treatment response. frontiersin.org

The table below summarizes the key applications of 2-Deoxy-D-Glucose.

Application AreaMechanism of ActionSpecific Use
Therapeutic (Cancer) Inhibits glycolysis by competing with glucose and its metabolite, 2-DG-6P, inhibiting hexokinase and phosphoglucose isomerase. mdpi.commdpi.commdpi.comInduction of cancer cell death; sensitization to chemotherapy and radiotherapy. mdpi.comnih.gov
Interferes with N-linked glycosylation, causing ER stress. mdpi.comijbcp.com
Diagnostic (Oncology) As ¹⁸F-FDG, it is taken up by cells with high glucose metabolism (e.g., cancer cells) but is not fully metabolized, leading to accumulation. ontosight.aifrontiersin.orgPositron Emission Tomography (PET) imaging to detect, stage, and monitor cancerous tumors. ontosight.aifrontiersin.org

1

The unique metabolic characteristics of diseased cells, particularly their reliance on glucose, have opened avenues for both diagnosing and treating various pathologies using D(+)-Glucose and its derivatives. By mimicking this essential sugar, specific compounds can interfere with cellular processes, leading to therapeutic effects or enabling advanced medical imaging.

1 Glycolysis Inhibition

A key therapeutic strategy involving D(+)-Glucose derivatives is the inhibition of glycolysis, the metabolic pathway that converts glucose into energy. Many cancer cells exhibit a phenomenon known as the Warburg effect, where they show a significantly higher rate of glycolysis for energy production compared to normal cells, even when oxygen is plentiful. nih.govmdpi.com This metabolic dependency makes them particularly vulnerable to agents that disrupt this pathway.

2-deoxy-D-glucose (2-DG), a structural analog of glucose, is a prominent example of a glycolysis inhibitor. aacrjournals.orgijbcp.com It is taken up by cells via the same glucose transporters (GLUTs). nih.gov Once inside the cell, the enzyme hexokinase phosphorylates 2-DG, forming 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.govmdpi.com Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by the enzyme phosphoglucose isomerase. nih.govresearchgate.net This leads to the intracellular accumulation of 2-DG-6-P, which competitively inhibits both hexokinase and phosphoglucose isomerase. nih.govaacrjournals.orgnih.gov The blockage of glycolysis results in the depletion of cellular ATP, the primary energy currency, which can disrupt various cellular functions and ultimately induce cell death. nih.govnih.gov This targeted energy deprivation is an efficient method to suppress the growth and survival of cancer cells. nih.govresearchgate.net

2 Anticancer and Antiviral Properties

The ability of D(+)-Glucose derivatives to inhibit glycolysis directly translates to their anticancer properties. By blocking the primary energy source of highly glycolytic tumor cells, compounds like 2-DG can induce cell death. mdpi.comnih.gov This strategy is particularly effective against hypoxic tumor cells, which are found in poorly vascularized areas of solid tumors and are highly dependent on anaerobic glycolysis for survival. drugbank.com Beyond glycolysis inhibition, some glucose analogs can also interfere with N-linked glycosylation, a process essential for the proper folding and function of many proteins. ijbcp.comnih.gov This disruption can trigger cellular stress and contribute to the anticancer effect. ijbcp.com

The metabolic reprogramming exploited by cancer cells is also a hallmark of viral infections. mdpi.com Many viruses upregulate the host cell's glucose metabolism to provide the necessary energy and molecular building blocks for their own replication. mdpi.comresearchgate.net This creates a therapeutic window for glucose analogs. 2-DG has demonstrated antiviral effects by inhibiting glycolysis in virus-infected cells, thereby limiting viral proliferation. nih.govmdpi.com Furthermore, by interfering with the glycosylation of viral proteins, 2-DG can impair the ability of new virus particles to properly assemble and infect other cells. ijbcp.comnih.gov This dual mechanism of energy depletion and disruption of protein synthesis has been shown to be effective against various viruses, including herpes simplex virus and SARS-CoV-2. drugbank.commdpi.com

3 Diagnostic Imaging (e.g., 2-deoxy-2-fluoro[18F]-D-glucose in PET)

The heightened glucose metabolism in malignant tumors forms the basis of one of the most important diagnostic imaging techniques in oncology: Positron Emission Tomography (PET). aacrjournals.orgajronline.org This modality frequently uses the D(+)-Glucose analog 2-deoxy-2-fluoro[18F]-D-glucose ([18F]FDG). frontiersin.orgnih.gov

[18F]FDG is a glucose molecule where the hydroxyl group at the C-2 position is replaced with fluorine-18 ([18F]), a positron-emitting radionuclide. researchgate.netwikipedia.org Because of its structural similarity to glucose, [18F]FDG is transported into cells, particularly cancer cells, via glucose transporters (GLUTs). nih.govresearchgate.net Inside the cell, hexokinase phosphorylates it to [18F]FDG-6-phosphate. researchgate.netradiologykey.com Just like 2-DG-6-P, this phosphorylated molecule cannot be further metabolized and, due to its negative charge, is effectively trapped within the cell. researchgate.netradiologykey.com

The accumulation of [18F]FDG is significantly higher in cells with increased metabolic rates, such as cancer cells, compared to most normal tissues. nih.govwikipedia.org As the trapped [18F] decays, it emits positrons that are detected by the PET scanner. This allows for the generation of detailed images that highlight areas of high metabolic activity, enabling the detection, staging, and monitoring of tumors. aacrjournals.orgwikipedia.org The degree of [18F]FDG uptake can also correlate with tumor aggressiveness and response to therapy. spandidos-publications.com

2 D(+)-Glucose Derivatives as Catalysts in Asymmetric Reactions

The inherent chirality and well-defined stereochemistry of D(+)-Glucose make it an excellent and readily available starting material for the synthesis of chiral catalysts. rsc.orgmdpi.comubbcluj.ro These catalysts are instrumental in asymmetric synthesis, a field focused on producing specific stereoisomers of a chiral product.

1 Asymmetric Phase Transfer Michael Addition

Derivatives of D-glucose have been successfully developed into effective chiral phase-transfer catalysts for the asymmetric Michael addition. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. γ-amino alcohols synthesized from D-glucose have been used to catalyze the enantioselective Michael addition of thiophenols to 2-cyclohexen-1-one, achieving high optical yields (up to 77% enantiomeric excess). tandfonline.com Furthermore, chiral crown ethers derived from D-glucose have shown significant asymmetric induction in the Michael addition of 2-nitropropane (B154153) to chalcone, with reported enantiomeric excess values as high as 90%. rsc.org These catalysts, often incorporating a monoaza-15-crown-5 structure, create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. rsc.orgmdpi.com

2 Asymmetric Hydrosilylation

Asymmetric hydrosilylation, typically involving the addition of a silicon hydride across a double bond, is another area where D-glucose-derived catalysts have proven valuable. Chiral ligands synthesized from glucose can be complexed with transition metals like rhodium to create highly effective catalysts. For instance, chiral phosphinites derived from α-D-glucofuranose and α-L-idofuranose have been compared for their effectiveness in asymmetric hydrogenation, a related process. acs.org Diphosphite ligands derived from D-(+)-glucose have been used in the rhodium-catalyzed hydrogenation of α,β-unsaturated carboxylic acid derivatives, achieving excellent enantioselectivities (up to >99%). nih.gov The modular nature of these carbohydrate-based ligands allows for systematic tuning of their structure to optimize catalytic activity and selectivity for specific substrates. nih.gov

3 Ligands in Asymmetric Epoxidation and Cyanosilylation

D-glucose derivatives serve as versatile chiral ligands for a range of other important asymmetric transformations, including epoxidation and cyanosilylation.

In asymmetric epoxidation , chiral monoaza-15-crown-5 lariat (B8276320) ethers synthesized from D-glucose have been used as phase-transfer catalysts for the epoxidation of chalcones. One such catalyst, featuring a 3-hydroxypropyl side arm, was found to be highly effective, yielding an enantiomeric excess of up to 92%. researchgate.net

For asymmetric cyanosilylation , which involves the addition of a cyanide group to a carbonyl compound, chiral gadolinium complexes prepared from Gd(O-i-Pr)3 and D-glucose-derived ligands are general and effective catalysts for the reaction with ketones. nih.gov These catalytic systems typically yield (S)-ketone cyanohydrins with high enantioselectivity, providing a valuable route to a wide range of enantiomerically enriched chiral tertiary alcohols. nih.gov

Radiolabeled D(+)-Glucose Derivatives in Disease Mechanism Studies

The use of radiolabeled D(+)-Glucose and its derivatives is a cornerstone in biomedical research, providing invaluable insights into metabolic pathways and the molecular underpinnings of various diseases. nih.govresearchgate.netnih.gov By attaching radioactive isotopes, such as Carbon-14 (¹⁴C), Tritium (B154650) (³H), and Fluorine-18 (¹⁸F), to glucose molecules, scientists can trace their journey through biological systems. nih.gov This technique allows for the measurement of glucose uptake, the exploration of enzymatic activities, and the quantification of metabolite flow, which are often altered in pathological states. nih.govresearchgate.net

Radiolabeled glucose tracers are instrumental in studying glucose transport systems, metabolic flux, and glycosylation reactions. nih.gov Their application spans across numerous fields, including diabetes, oncology, cardiology, and neurology, helping to elucidate disease mechanisms and evaluate the efficacy of new drugs. nih.govnih.gov

One of the most prominent radiolabeled glucose analogs is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). mdpi.comsnmjournals.org As a glucose analog, [¹⁸F]FDG is taken up by cells through glucose transporters. mdpi.commdpi.com Inside the cell, it is phosphorylated by hexokinase, but unlike glucose-6-phosphate, [¹⁸F]FDG-6-phosphate cannot be further metabolized and becomes trapped. mdpi.com This metabolic trapping allows for the visualization and quantification of glucose uptake using Positron Emission Tomography (PET). mdpi.comsnmjournals.org

In oncology, [¹⁸F]FDG-PET imaging is widely used for tumor staging and monitoring treatment response, as many cancer cells exhibit increased glucose metabolism. mdpi.comresearchgate.net In infectious diseases, inflammatory cells like macrophages and neutrophils also show high uptake of [¹⁸F]FDG, making it a useful tool for detecting and monitoring infectious foci. mdpi.comresearchgate.net Furthermore, in neurology, [¹⁸F]FDG-PET can reveal patterns of altered brain metabolism associated with neurodegenerative disorders like Alzheimer's disease and Huntington's disease long before structural changes are apparent. snmjournals.orgplos.orgresearchgate.net For instance, studies have shown reduced glucose metabolism in the caudate nucleus of individuals with premanifest Huntington's disease. plos.org

Stable isotopes, such as Carbon-13 (¹³C), are also employed in metabolic research. isotope.comcreative-proteomics.com ¹³C-labeled glucose is used in metabolic tracer studies to investigate pathways like fatty acid synthesis. isotope.com Unlike radioactive isotopes, stable isotopes are not radioactive and can be detected using mass spectrometry. nih.gov Studies using "naturally labeled" ¹³C-glucose have demonstrated differences in glucose catabolism between healthy individuals and those with diabetes or obesity by measuring the ¹³C/¹²C ratio in expired carbon dioxide. nih.gov

The table below summarizes key radiolabeled D(+)-glucose derivatives and their applications in disease mechanism studies.

Radiolabeled DerivativeIsotopeKey Application AreasDisease/Process Studied
2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) ¹⁸FOncology, Neurology, InfectiologyCancer, Alzheimer's Disease, Huntington's Disease, Infection, Inflammation mdpi.comsnmjournals.orgresearchgate.netplos.org
D-Glucose (¹³C labeled) ¹³CMetabolomics, Metabolic Tracer StudiesDiabetes, Obesity, Fatty Acid Synthesis isotope.comnih.govsigmaaldrich.com
D-Glucose (¹⁴C or ³H labeled) ¹⁴C, ³HMetabolic Pathway Analysis, Enzyme ActivityDiabetes, Cancer, Cardiovascular Diseases nih.govresearchgate.netnih.gov
3-O-Methyl-d-glucose ¹¹CGlucose Transport StudiesRenal Glucose Reabsorption snmjournals.org

These powerful tools continue to advance our understanding of how D(+)-Glucose metabolism is intertwined with human health and disease, paving the way for the development of targeted therapeutic interventions. researchgate.netnih.gov

Impact of Pharmacological Agents on D(+)-Glucose Metabolism

The metabolism of D(+)-Glucose is a tightly regulated process that can be modulated by a variety of pharmacological agents. These drugs exert their effects through diverse mechanisms, targeting different steps in the glucose uptake, utilization, and production pathways. Understanding these interactions is crucial for the management of metabolic diseases like type 2 diabetes and for recognizing potential metabolic side effects of other medications. nih.govdiabetesjournals.org

Insulin (B600854) is the primary anabolic hormone regulating glucose homeostasis. diabetesjournals.orgwikipedia.org It promotes glucose uptake from the blood into liver, skeletal muscle, and fat cells. news-medical.netmdpi.com Insulin initiates a signaling cascade that leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose entry. wikipedia.orge-dmj.org It also stimulates the liver to convert glucose into glycogen (B147801) (glycogenesis) and inhibits the production of glucose (gluconeogenesis). diabetesjournals.orgwikipedia.orgmdpi.com In states of insulin resistance, these processes are impaired, leading to hyperglycemia. e-dmj.org

Metformin , a first-line treatment for type 2 diabetes, primarily acts by reducing hepatic glucose production. mdpi.comoup.com It is thought to inhibit the mitochondrial respiratory chain complex I and modulate gene transcription, leading to suppressed gluconeogenesis. mdpi.comnih.gov Metformin also enhances glucose uptake and utilization in peripheral tissues like the intestine and skeletal muscle. nih.govresearchgate.netdiva-portal.orgmdpi.com Some studies suggest it can increase the abundance of glucose transporters in the cell membrane. researchgate.net

Sodium-Glucose Cotransporter 2 (SGLT-2) inhibitors represent a newer class of antidiabetic drugs with a unique mechanism of action. diabetesjournals.orgfrontiersin.org They selectively block SGLT-2 proteins in the proximal renal tubules, which are responsible for reabsorbing the majority of filtered glucose back into the bloodstream. bmj.comwikipedia.org By inhibiting this reabsorption, SGLT-2 inhibitors promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels independently of insulin action. diabetesjournals.orgmdpi.com This mechanism can also lead to modest weight loss and a reduction in blood pressure. diabetesjournals.org

Other drug classes also have significant effects on glucose metabolism.

Thiazide diuretics and some β-blockers , often used to treat hypertension, can have adverse effects on glucose metabolism by impairing insulin release and worsening insulin resistance, potentially leading to hyperglycemia. diabetesjournals.orgnih.gov However, vasodilating β-blockers like carvedilol (B1668590) and nebivolol (B1214574) may have more favorable or neutral effects on glycemic control. frontiersin.org

Corticosteroids , such as cortisol, are known to increase blood glucose levels. biorxiv.org They antagonize insulin's effects, reduce glucose uptake in peripheral tissues, and promote gluconeogenesis to ensure glucose availability for the brain, especially during stress. biorxiv.orgmdpi.com

Dipeptidyl Peptidase-4 (DPP-4) inhibitors enhance glucose-dependent insulin secretion and suppress glucagon (B607659) release by prolonging the activity of incretin (B1656795) hormones. mdpi.com

Sulfonylureas stimulate insulin secretion from pancreatic beta cells by blocking ATP-sensitive potassium channels. mdpi.com

The following table summarizes the primary mechanisms of action of various pharmacological agents on D(+)-Glucose metabolism.

Pharmacological Agent/ClassPrimary Mechanism of ActionEffect on D(+)-Glucose Metabolism
Insulin Binds to insulin receptors, activating signaling cascades. wikipedia.orgPromotes glucose uptake, stimulates glycogenesis, inhibits gluconeogenesis. diabetesjournals.orgnews-medical.netmdpi.com
Metformin Inhibits hepatic gluconeogenesis; increases peripheral glucose uptake. mdpi.comoup.commdpi.comLowers blood glucose.
SGLT-2 Inhibitors Inhibit SGLT-2 in the kidneys. diabetesjournals.orgwikipedia.orgIncreases urinary glucose excretion, lowering blood glucose. frontiersin.orgmdpi.com
Thiazide Diuretics Postulated to worsen insulin resistance and inhibit insulin release. diabetesjournals.orgMay cause hyperglycemia. diabetesjournals.orgnih.gov
β-Blockers (non-vasodilating) Impair insulin release from pancreatic β-cells. diabetesjournals.orgMay cause hyperglycemia. diabetesjournals.orgnih.gov
Corticosteroids Antagonize insulin action; promote gluconeogenesis. biorxiv.orgIncrease blood glucose.
DPP-4 Inhibitors Inhibit the DPP-4 enzyme, prolonging incretin hormone activity. mdpi.comEnhances glucose-dependent insulin secretion; suppresses glucagon release. mdpi.com
Sulfonylureas Block ATP-sensitive potassium channels in pancreatic β-cells. mdpi.comStimulates insulin secretion. mdpi.com

The study of these pharmacological interactions is essential for optimizing therapeutic strategies for metabolic diseases and for understanding the broader metabolic implications of various drug treatments.

Analytical Methodologies for D + Glucose Research

Spectroscopic Techniques

Raman Spectroscopy for D(+)-Glucose Quantification and Anomer Ratios

Raman spectroscopy has emerged as a valuable non-destructive technique for the quantitative analysis of D(+)-Glucose and the determination of its anomeric ratios. uantwerpen.be This method measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint of the molecule. The Raman spectra of D(+)-Glucose exhibit distinct peaks that can be attributed to its α and β anomers, allowing for their differentiation and quantification. ubc.ca

Time-resolved Raman spectroscopy can capture the dynamic interconversion between the α and β anomers, a process known as mutarotation. ubc.ca For instance, studies have followed the spectral changes of D-glucose over time, revealing the evolution from an initial state to an equilibrium mixture. ubc.ca The intensity of specific Raman bands is proportional to the concentration of each anomer, enabling the calculation of their respective ratios. researchgate.netresearchgate.net The region between 75 and 3100 cm⁻¹ is particularly informative, as it is largely free from water absorption interference, a significant advantage over infrared spectroscopy for aqueous solutions. nih.gov

Table 1: Key Raman Spectral Features for D(+)-Glucose Anomer Analysis

Wavenumber (cm⁻¹)AssignmentAnomerReference
~960Vibrational modesα-D-mannopyranose researchgate.net
~974Vibrational modesβ-D-mannopyranose researchgate.net
100-1500Overall spectral profileα and β anomers ubc.ca

This table summarizes key spectral regions used in Raman spectroscopy to differentiate and quantify the anomers of D-glucose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis and Anomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of D(+)-Glucose and for precisely determining the equilibrium between its anomers. askfilo.com Both ¹H and ¹³C NMR provide a wealth of information about the connectivity of atoms and the stereochemistry of the molecule. unimo.it

In ¹H NMR, the anomeric protons of the α and β forms of D-glucose resonate at distinct chemical shifts, typically in the downfield region of the spectrum (around 4.5 to 5.5 ppm). creative-proteomics.commagritek.com The α-anomeric proton generally appears at a lower field (further downfield) than the β-anomeric proton. magritek.com By integrating the signals of these anomeric protons, the relative concentrations of the α- and β-pyranose forms can be accurately quantified. unimo.itmagritek.com At equilibrium in D₂O, the typical distribution is approximately 36-38% α-anomer and 62-64% β-anomer. unimo.itmagritek.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are essential for assigning all the proton signals in the complex spectrum of glucose. researchgate.net These experiments reveal the coupling networks between protons, allowing for a complete structural elucidation. researchgate.net Furthermore, ¹³C NMR provides information on the carbon skeleton, with the anomeric carbons also showing distinct chemical shifts for the α and β forms. unimo.it Advanced NMR experiments can even be used to measure the rates of ring opening and closing, providing insights into the dynamics of anomerization. researchgate.net

Table 2: Typical ¹H NMR Chemical Shifts for D(+)-Glucose Anomeric Protons

AnomerAnomeric ProtonTypical Chemical Shift (ppm in D₂O)Reference
α-D-GlucopyranoseH-1 (equatorial)~5.24 magritek.com
β-D-GlucopyranoseH-1 (axial)~4.64 magritek.com

This table presents the characteristic chemical shifts for the anomeric protons of D(+)-Glucose in ¹H NMR spectroscopy, which are crucial for distinguishing and quantifying the two anomers.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a fundamental technique used for the structural elucidation of D(+)-Glucose by identifying the various functional groups present in the molecule. askfilo.com The IR spectrum of glucose displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. docbrown.info

The presence of multiple hydroxyl (-OH) groups results in a broad absorption band in the region of 3700 to 3200 cm⁻¹. docbrown.inforesearchgate.net The C-H stretching vibrations are typically observed between 3000 and 2800 cm⁻¹. docbrown.info The region known as the "fingerprint region," from approximately 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and highly sensitive to its structure. docbrown.info This region includes C-O stretching and O-H bending vibrations. docbrown.info For instance, C-O stretching vibrations from the primary alcohol group are found around 1075-1000 cm⁻¹, while those from secondary alcohol groups appear at approximately 1150-1075 cm⁻¹. docbrown.info The C-O-C ether linkage within the pyranose ring also has a characteristic absorption in the 1140-1070 cm⁻¹ range. docbrown.info While IR spectroscopy is powerful for identifying functional groups, the strong absorption of water can make it challenging to study aqueous solutions of glucose without specialized techniques. nih.govresearchgate.net

Table 3: Prominent Infrared Absorption Bands for D(+)-Glucose

Wavenumber Range (cm⁻¹)Bond VibrationFunctional GroupReference
~3700 - ~3200O-H stretchHydroxyl docbrown.inforesearchgate.net
~3000 - ~2800C-H stretchAlkane docbrown.info
~1150 - ~1075C-O stretchSecondary Alcohol docbrown.info
~1140 - ~1070C-O-C stretchEther docbrown.info
~1075 - ~1000C-O stretchPrimary Alcohol docbrown.info

This table highlights the key IR absorption frequencies that are used to identify the functional groups present in the D(+)-Glucose molecule.

Chromatographic Techniques

Chromatographic methods are indispensable for the separation and quantification of D(+)-Glucose from complex mixtures, such as biological samples or food products. These techniques exploit the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Monosaccharide Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the precise quantification of D(+)-Glucose and other monosaccharides. frontiersin.orgnih.gov In this technique, a liquid sample is passed through a column packed with a solid adsorbent material (the stationary phase) under high pressure. Different compounds in the sample interact differently with the stationary phase, causing them to travel through the column at different rates and thus be separated.

For glucose analysis, reversed-phase columns, such as C18, are commonly employed, often after a derivatization step to enhance detection. frontiersin.orgnih.gov A common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP). frontiersin.orgnih.gov The separation is typically achieved using a mobile phase consisting of a buffer and an organic solvent like acetonitrile. frontiersin.orgresearchgate.net Detection is often performed using a refractive index (RI) detector or a UV detector after derivatization. researchgate.net HPLC methods for glucose quantification have been extensively validated and demonstrate good linearity, precision, and recovery. frontiersin.orgnih.gov

Table 4: Example HPLC Method Parameters for D(+)-Glucose Quantification

ParameterConditionReference
ColumnZORBAX XDB-C18 (150×4.6mm) frontiersin.orgnih.gov
Mobile PhaseAmmonium acetate (B1210297) buffer and Acetonitrile frontiersin.orgnih.gov
Derivatization1-Phenyl-3-methyl-5-pyrazolone (PMP) frontiersin.orgnih.gov
DetectionRefractive Index (RI) or UV researchgate.net

This table provides an illustrative set of conditions for the quantification of D(+)-Glucose using HPLC, a standard and reliable analytical technique.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Isotopic Ratios and Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) represent a highly sensitive and specific technique for analyzing D(+)-Glucose, particularly in the context of metabolomics and isotopic tracer studies. wikipedia.orgsciex.com This powerful combination couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.org

LC-MS allows for the measurement of the mass-to-charge ratio of ions, enabling the identification and quantification of metabolites. In metabolomics, LC-MS is used to profile a wide range of small molecules, including glucose, in biological systems to understand metabolic pathways. sciex.comlcms.cz

A key application of LC-MS/MS is in stable isotope tracer analysis. researchgate.net In these experiments, organisms are supplied with a substrate, such as glucose, that has been enriched with a stable isotope (e.g., ¹³C). nih.gov By tracking the incorporation of these isotopes into various metabolites, researchers can elucidate metabolic fluxes and pathway activities. sciex.com LC-MS/MS can accurately measure the isotopic enrichment in glucose and its downstream products, providing quantitative data on metabolic rates. researchgate.net This technique is crucial for understanding the intricate details of cellular metabolism and how it is altered in various physiological and pathological states. sciex.com

Table 5: Applications of LC-MS/MS in D(+)-Glucose Research

ApplicationDescriptionKey AdvantageReference
MetabolomicsComprehensive profiling of metabolites, including glucose, in biological samples.High sensitivity and broad coverage of metabolites. wikipedia.orgsciex.com
Isotopic Tracer StudiesMeasurement of stable isotope enrichment (e.g., ¹³C, ²H) in glucose and its metabolites to determine metabolic fluxes.Ability to quantify isotopic ratios with high precision. researchgate.netnih.gov
Quantitative AnalysisAbsolute quantification of glucose levels in complex matrices.High specificity and sensitivity, reducing interferences. sciex.com

This table outlines the major applications of LC-MS/MS in the study of D(+)-Glucose, highlighting its utility in both qualitative and quantitative metabolic research.


Enzymatic Methods for D(+)-Glucose Determination

Enzymatic methods are a cornerstone of D(+)-Glucose analysis, prized for their high specificity and sensitivity. These techniques leverage enzymes that catalyze reactions involving D(+)-Glucose, with the resulting product being quantifiable.

One of the most established enzymatic methods is the colorimetric assay using Glucose Oxidase (GOD) and Peroxidase (POD). nzytech.com In this coupled enzyme system, GOD specifically oxidizes β-D-Glucose to D-Glucono-1,5-lactone and hydrogen peroxide (H₂O₂). sigmaaldrich.com The subsequently produced H₂O₂ is then used by POD to oxidize a chromogenic substrate, resulting in a colored product whose intensity is directly proportional to the initial D(+)-Glucose concentration. sigmaaldrich.com This method is widely used in determining D(+)-Glucose in various samples, including foodstuffs and biological fluids. nzytech.com

Another prominent enzymatic approach involves the use of Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G6PDH). This assay is considered a reference method due to its high specificity and accuracy. d-nb.info

The Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G6PDH) coupled assay is a highly specific and widely utilized spectrophotometric method for the determination of D(+)-Glucose. nzytech.comabo.com.pl The principle of this assay is based on a two-step enzymatic reaction.

First, Hexokinase catalyzes the phosphorylation of D(+)-Glucose by adenosine (B11128) triphosphate (ATP) to form D-Glucose-6-Phosphate (G6P) and adenosine diphosphate (B83284) (ADP). sigmaaldrich.comneogen.com The reaction is as follows:

D-Glucose + ATP --(HK)--> D-Glucose-6-Phosphate + ADP

Subsequently, the enzyme G6PDH catalyzes the oxidation of G6P to D-Gluconate-6-Phosphate, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) to NADPH. nzytech.comabo.com.pl

D-Glucose-6-Phosphate + NADP⁺ --(G6PDH)--> D-Gluconate-6-Phosphate + NADPH + H⁺

The amount of NADPH produced is stoichiometrically equivalent to the amount of D(+)-Glucose in the sample and can be conveniently measured by the increase in absorbance at 340 nm. abo.com.pl This method is noted for its high specificity, as the hexokinase used often exhibits glucokinase activity, primarily targeting D-glucose. abo.com.pl

The optimal pH for the coupled reaction is in the range of 7.6 to 7.8. sigmaaldrich.com The assay requires the presence of magnesium ions (Mg²⁺) for hexokinase activity. sigmaaldrich.com The sensitivity of the assay allows for the detection of D(+)-Glucose concentrations as low as 0.33 mg/L, with a detection limit of 0.66 mg/L under specific conditions. abo.com.pl The assay demonstrates linearity over a range of 4 to 80 µg of D(+)-glucose per assay. abo.com.pl

ParameterValueReference
Optimal pH7.6 - 7.8 sigmaaldrich.com
Required CofactorMg²⁺ sigmaaldrich.com
Detection Wavelength340 nm abo.com.pl
Sensitivity0.33 mg/L abo.com.pl
Detection Limit0.66 mg/L abo.com.pl
Linearity Range4 - 80 µ g/assay abo.com.pl

This enzymatic assay is a robust and reliable method for the quantification of D(+)-Glucose in a variety of sample matrices, including foodstuffs, pharmaceuticals, and biological samples. nzytech.comabo.com.pl

Biosensor Development for D(+)-Glucose Detection

The development of biosensors has revolutionized D(+)-Glucose monitoring, offering rapid, portable, and user-friendly alternatives to traditional laboratory methods. These devices integrate a biological recognition element with a transducer to produce a signal proportional to the glucose concentration.

Molecularly Imprinted Polymer (MIP) biosensors represent a significant advancement in non-enzymatic glucose detection. mdpi.com MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule, in this case, D(+)-Glucose. mdpi.com The process involves polymerizing functional monomers and a cross-linker in the presence of the glucose template. Subsequent removal of the template leaves behind specific cavities that can rebind glucose with high selectivity. mdpi.com

These "plastic antibodies" offer several advantages over their biological counterparts, such as enzymes, including enhanced stability at various pH levels and temperatures, cost-effective synthesis, and longer shelf-life. mdpi.com Different electrochemical techniques, including voltammetry and electrochemical impedance spectroscopy (EIS), are employed to transduce the binding event into a measurable signal. mdpi.com For instance, a voltammetric MIP sensor demonstrated high selectivity for D-glucose over its structural analogs like mannose, galactose, and D-xylose. mdpi.com

The synthesis of MIPs involves several key components whose ratios are critical for the polymer's binding capacity and imprinting factor. mdpi.com

ComponentFunctionCommon ExampleReference
TemplateThe target molecule to be recognized (D(+)-Glucose)D(+)-Glucose mdpi.com
Functional MonomerInteracts with the template during polymerization3-(acrylamido)phenylboronic acid (3APBA), Methacrylic acid (MAA) tu.ac.th
Cross-linkerForms the polymer matrixEthylene glycol dimethacrylate (EGDMA) mdpi.comtu.ac.th
InitiatorStarts the polymerization process2,2-dimethoxy-2-phenylacetophenone (DMPA) tu.ac.th

Despite their promise, challenges such as ensuring reproducibility in complex physiological matrices remain to be fully addressed for the widespread commercialization of MIP-based glucose sensors. mdpi.com

The pursuit of non-invasive methods for D(+)-Glucose monitoring is a major focus of research, aiming to alleviate the discomfort and inconvenience of traditional blood sampling. nih.gov Bodily fluids such as exhaled breath condensate (EBC), saliva, tears, and interstitial fluid are being explored as alternative samples because glucose passively diffuses into them from the blood. nih.govgoogle.com

Exhaled breath condensate has emerged as a particularly promising medium. nih.govnih.gov Glucose in the respiratory fluid is believed to have a rapid and stable exchange with plasma glucose. nih.gov However, the glucose concentrations in EBC are significantly lower than in blood, necessitating highly sensitive detection methods capable of measuring at nanomolar and micromolar levels. nih.govnih.gov A significant challenge in using EBC is the collection of a sufficient sample volume, which can take a considerable amount of time. nih.gov Furthermore, the potential for sample dilution and variability between subjects needs to be addressed to ensure clinically robust and accurate measurements. researchgate.net

Research has focused on developing selective condensers to collect air from the deep lung, which is more representative of the glucose exchange with the blood. nih.gov The development of highly sensitive biosensors is crucial for the accurate quantification of the low glucose levels present in these non-invasive samples. nih.gov

Computational Approaches in Analytical Methodologies

Computational chemistry provides powerful tools for understanding the structure, properties, and behavior of molecules like D(+)-Glucose at an atomic level. These theoretical approaches complement experimental analytical techniques by providing insights that can be difficult to obtain through experimentation alone.

Computational chemistry packages, such as the General Atomic and Molecular Electronic Structure System (GAMESS), are instrumental in the theoretical study of D(+)-Glucose. researchgate.net GAMESS is a freely available software package that can perform a wide range of quantum chemistry calculations. umt.edu.pk

Researchers have successfully used GAMESS to elucidate the structure of D(+)-Glucose. researchgate.netumt.edu.pk By employing methods like Density Functional Theory (DFT) with specific basis sets (e.g., B3LYP/3-21G), it is possible to theoretically calculate spectroscopic properties such as Infrared (IR) and Raman spectra. researchgate.netumt.edu.pk These calculated spectra can then be compared with experimental results to validate the computational model and gain a deeper understanding of the molecule's vibrational modes. researchgate.net

Such computational analyses are valuable for:

Optimizing the geometric structure of D(+)-Glucose. researchgate.net

Predicting the structure of complex carbohydrate precursors and other related molecules. umt.edu.pk

Investigating the different conformations of D(+)-Glucose. researchgate.net

The agreement between theoretically calculated and experimentally measured results has been shown to be quite good, reinforcing the utility of computational packages like GAMESS in carbohydrate research. researchgate.netumt.edu.pk

Machine Learning for D(+)-Glucose Predictionemerj.com

The application of machine learning (ML) has introduced significant advancements in the analytical methodologies for D(+)-Glucose research, particularly in the prediction of glucose concentrations. wjgnet.commdpi.com Data-driven approaches utilizing ML algorithms are increasingly employed to forecast glucose levels, offering a powerful tool for managing conditions such as diabetes mellitus. arxiv.orgmdpi.com These technologies analyze complex and often non-linear data from various sources, including continuous glucose monitoring (CGM) devices and novel biosensors, to predict future glucose values with improved accuracy. plos.orgplos.orgfrontiersin.org The primary goal is to provide predictive insights that can help in anticipating and preventing adverse glycemic events. arxiv.orgmdpi.com

Machine learning models leverage historical data to identify patterns and relationships that are not easily discernible through conventional methods. researchgate.netnih.gov The complexity of glucose dynamics in the human body makes it a suitable area for ML application. arxiv.org Researchers have explored a wide range of algorithms, from classical supervised learning to advanced deep learning architectures, to build robust predictive models. frontiersin.orgmdpi.com These models are often trained on large datasets comprising glucose measurements, and in some cases, supplementary data such as physical activity, insulin (B600854) administration, and meal intake. wjgnet.complos.orgmdpi.com

A variety of ML algorithms have been investigated for their efficacy in predicting D(+)-Glucose levels. These can be broadly categorized into classical machine learning models and deep learning models.

Classical Machine Learning Models:

Support Vector Machines (SVM): Used for both regression and classification tasks in glucose prediction. plos.orgmdpi.com

Decision Trees (DT) and Random Forest (RF): RF, an ensemble method using multiple decision trees, has shown high accuracy in predicting glucose calibration parameters and hyperglycemia. arxiv.orgmdpi.comfrontiersin.org

Gradient Boosting Trees (GBT) and XGBoost: These are ensemble techniques that have demonstrated high predictive accuracy, with XGBoost showing superior performance in some comparative studies for long-term glucose level prediction. arxiv.orgresearchgate.net

Other Supervised Models: Algorithms like K-Nearest Neighbors (KNN), Logistic Regression, and AdaBoost have also been applied. researchgate.netfrontiersin.org

Deep Learning (DL) Models: Deep learning, a subset of machine learning, is particularly well-suited for analyzing time-series data from CGM devices. nih.gov

Recurrent Neural Networks (RNNs) and Long Short-Term Memory (LSTM) Networks: These models are designed to recognize temporal dependencies in sequential data, making them highly effective for forecasting glucose trends. plos.orgfrontiersin.orgnih.gov LSTM models, in particular, have shown superior performance in capturing long-term dependencies in blood glucose data. frontiersin.org

Convolutional Neural Networks (CNNs): While often associated with image analysis, CNNs have been adapted to analyze time-series data from biosensors and CGM readings to detect patterns in glucose trends. plos.orgnih.govscielo.org.mx

Artificial Neural Networks (ANN) and Multi-Layer Perceptron (MLP): These have been used to model complex non-linear relationships in biosensor data and predict glucose concentrations. mdpi.comfrontiersin.org

Detailed Research Findings

Research in this area focuses on improving the accuracy and reliability of glucose prediction over various prediction horizons (PH), which typically range from 15 to 60 minutes. arxiv.orgmdpi.com The performance of these models is evaluated using metrics such as Root Mean Squared Error (RMSE), accuracy, F1-Score, and the coefficient of determination (R²). plos.orgmdpi.commdpi.com

One area of innovation involves integrating ML with novel biosensors, such as those based on molecularly imprinted polymers that can detect D-glucose in exhaled breath. plos.orgscielo.org.mx In such studies, ML models like CNNs and RNNs are used to analyze the sensor's resistance signals to classify glucose levels. plos.org To overcome challenges like data imbalance, techniques such as the Synthetic Minority Oversampling Technique (SMOTE) are employed to improve model performance. plos.orgscielo.org.mx

Another key research direction is the development of hybrid models. For instance, combining unsupervised clustering of glucose dynamics with supervised ML algorithms like Random Forest and Gradient Boosting Trees has been shown to enhance predictive accuracy. arxiv.org This pre-clustering approach allows the algorithm to adapt to specific patterns in glucose dynamics. arxiv.org

The tables below summarize findings from various studies, showcasing the performance of different machine learning models in predicting D(+)-Glucose levels.

Table 1: Comparative Performance of Various Machine Learning Models for D(+)-Glucose Prediction
Study FocusModel(s)Data SourcePrediction Horizon (PH)Key Performance Metrics & FindingsSource
Non-invasive Biosensor Data AnalysisCNN, LSTM, Random Forest, SVMMolecularly Imprinted Polymer Biosensor (Exhaled Breath)Classification (High/Low)Random Forest with SMOTE preprocessing was the most effective classical model. CNN and LSTM showed robust performance without extensive preprocessing. plos.org plos.org
Nocturnal Glucose PredictionGradient Boosting Trees (GBT), Random Forest (RF) with pre-clusteringContinuous Glucose Monitoring (CGM)15 min & 30 minModels with pre-clustering outperformed those without, showing higher predictive accuracy for both hypoglycemic and non-hypoglycemic time series. arxiv.org arxiv.org
Population-based Glucose PredictionMachine Learning Models (unspecified)CGM and Accelerometry Data15 min & 60 minHigh accuracy achieved with CGM data alone (15 min RMSE: 0.19 mmol/L; 60 min RMSE: 0.59 mmol/L). Adding accelerometer data offered only slight improvement. plos.org plos.org
Systematic Review of ML ModelsNeural Network Models (NNM), SVM, RF, etc.CGM, EHR, and other data15, 30, 45, 60 minRMSE increased with longer PH. NNMs showed the highest relative performance across different prediction horizons. mdpi.com mdpi.com
Long-term Glycemic Control PredictionXGBoost, RF, SVM, KNN, Logistic RegressionClinical Patient Data (BMI, lab values, etc.)52 weeksXGBoost algorithm performed with the highest accuracy (78.18% in testing set) compared to the other four models. researchgate.net researchgate.net
Deep Learning Model GeneralizabilityLSTM, SAN, CNN, FFNFour different CGM datasetsNot specifiedLSTM demonstrated the best performance with the lowest RMSE and highest generalization capability, closely followed by Self-Attention Network (SAN). frontiersin.org frontiersin.org
Table 2: Performance of Deep Learning Models for D(+)-Glucose Prediction
ModelPrimary StrengthCommon ApplicationNoteworthy FindingsSource
Long Short-Term Memory (LSTM)Capturing long-term temporal dependencies in time-series data. frontiersin.orgForecasting glucose levels from CGM data. nih.govOften demonstrates superior performance and generalization across diverse patient datasets compared to other models. frontiersin.org Achieved an RMSE of 28.55 in one study. mdpi.com mdpi.comfrontiersin.orgnih.gov
Convolutional Neural Network (CNN)Detecting spatial patterns and features in data, adapted for time-series. plos.orgAnalyzing signals from biosensors and patterns in CGM data. plos.orgnih.govAchieved high accuracy in classifying glucose levels from biosensor data, showing robustness to data imbalance. plos.org plos.orgnih.gov
Recurrent Neural Network (RNN)Analyzing sequential data. nih.govPredicting glucose fluctuations from CGM readings. nih.govUsed to forecast glucose levels hours in advance, enabling proactive patient adjustments. nih.gov nih.gov
Artificial Neural Network (ANN) / Multi-Layer Perceptron (MLP)Modeling complex non-linear relationships. mdpi.comPredicting glucose concentrations from biosensor data and risk factors. mdpi.comfrontiersin.orgEffectively predicted glucose concentration with a coefficient of determination of 0.828 in a biosensor study. mdpi.com mdpi.comfrontiersin.org

Advanced Research Applications and Future Directions

D(+)-Glucose in Stem Cell Biology and Tissue Differentiation

The metabolic state of stem cells, heavily influenced by D(+)-glucose availability and its subsequent metabolic pathways, is a critical determinant of their fate, including self-renewal, proliferation, and differentiation into specialized cell types.

Research has demonstrated that the metabolism of D(+)-glucose significantly affects the generation and development of hematopoietic stem cells (HSCs), the precursors to all blood cells. ijstemcell.comahajournals.org In zebrafish embryos, transient increases in physiological glucose levels have been shown to boost the production of functional HSCs. ijstemcell.comahajournals.org This enhancement is dependent on glucose uptake and metabolism, which in turn stimulates the production of mitochondrial reactive oxygen species (ROS). These ROS molecules then activate hypoxia-inducible factor 1α (hif1α), a key regulator of HSC formation. ijstemcell.comahajournals.org Furthermore, studies on human hematopoietic stem and progenitor cells (HSPCs) have revealed that aging is associated with increased glycolysis. mdpi.com A subset of HSPCs with high glucose uptake (GUhigh) is more biased towards myeloid lineage differentiation. mdpi.com The inhibition of glycolysis, using the D(+)-glucose analog 2-deoxy-D-glucose (2-DG), can impact the differentiation of human hematopoietic cells. nih.govelifesciences.org

The differentiation of mesenchymal stem cells (MSCs), which can give rise to bone, cartilage, and fat cells, is also intricately linked to D(+)-glucose metabolism. nih.gov MSCs undergoing differentiation into bone-forming osteoblasts maintain a higher rate of oxygen consumption, indicating a reliance on oxidative phosphorylation. nih.gov In contrast, MSCs differentiating into cartilage-forming chondrocytes exhibit a significant reduction in oxygen consumption, suggesting a shift towards a more glycolytic metabolism. nih.gov High glucose environments have been found to enhance the differentiation of MSCs into adipocytes (fat cells). researchgate.netnih.govtu.ac.th This is accompanied by the upregulation of adipogenic genes. researchgate.netnih.govtu.ac.th Conversely, high glucose levels have been shown to inhibit osteogenic (bone) differentiation. spandidos-publications.com

The transition from a primarily oxidative to a glycolytic metabolism is a hallmark of the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). researchgate.net This metabolic shift is essential for the acquisition of pluripotency. researchgate.net

Below is a table summarizing the influence of D(+)-Glucose metabolism on stem cell differentiation:

Stem Cell TypeLineageEffect of D(+)-Glucose MetabolismKey Findings
Hematopoietic Stem Cells (HSCs)Hematopoietic (Blood)Enhances induction and influences lineage biasGlucose uptake and metabolism, via mitochondrial ROS and hif1α, increase functional HSCs. ijstemcell.comahajournals.org High glucose uptake is linked to myeloid lineage bias in aging. mdpi.com
Mesenchymal Stem Cells (MSCs)Osteogenic (Bone)Maintained oxidative phosphorylationOsteogenic cultures retain a more oxidative energy metabolism. nih.gov High glucose can inhibit osteogenic differentiation. spandidos-publications.com
Mesenchymal Stem Cells (MSCs)Chondrogenic (Cartilage)Shift towards glycolytic metabolismChondrogenic cultures show reduced oxygen consumption, indicating a reliance on glycolysis. nih.gov
Mesenchymal Stem Cells (MSCs)Adipogenic (Fat)Enhanced differentiationHigh glucose promotes adipogenic differentiation and upregulates adipogenic genes. researchgate.netnih.govtu.ac.th
Induced Pluripotent Stem Cells (iPSCs)PluripotentEssential for reprogrammingA shift to a glycolytic metabolism is crucial for the acquisition of pluripotency. researchgate.net

D(+)-Glucose in Microbiome Research and Metabolic Homeostasis

Dietary sugars, including D(+)-glucose, can significantly alter the composition and function of the gut microbiota, a condition known as dysbiosis. mdpi.com High intake of glucose has been shown in animal models to lead to a decrease in gut microbial diversity, which is linked to the development of metabolic imbalances such as hyperglycemia and insulin (B600854) resistance. mdpi.com The relationship is bidirectional, as the gut microbiota can also influence the host's blood glucose levels. bioresscientia.comlife-science-alliance.org For instance, certain microbial species are associated with changes in insulin resistance. bioresscientia.com

The mechanisms by which the gut microbiome influences glucose metabolism are multifaceted. nih.govfrontiersin.org They include:

Production of Short-Chain Fatty Acids (SCFAs): Gut bacteria ferment dietary fibers to produce SCFAs, which can stimulate the secretion of gut hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.gov GLP-1, in turn, enhances glucose-dependent insulin secretion and helps regulate blood sugar. nih.govnih.gov

Bile Acid Metabolism: The gut microbiota modifies bile acids, which can act as signaling molecules to influence glucose homeostasis. nih.govfrontiersin.org

Gut Barrier Integrity: Host glucose levels and specific bacteria can modulate the intestinal barrier. bioresscientia.comfrontiersin.org A compromised barrier can lead to the translocation of bacterial components like lipopolysaccharide (LPS) into the bloodstream, promoting inflammation and insulin resistance. nih.gov

Research has identified several bacterial taxa that are frequently associated with glucose metabolism. A review of multiple studies found that Akkermansia muciniphila, Bifidobacterium longum, and Faecalibacterium prausnitzii are often inversely associated with markers of glucose dysregulation, while Dorea is directly associated. ontosight.ai

D(+)-Glucose in Personalized Medicine Approaches for Metabolic Disorders

The significant inter-individual variability in glycemic responses to identical foods has underscored the limitations of universal dietary advice and paved the way for personalized medicine approaches for metabolic disorders like type 2 diabetes. mdpi.comuniversityofgalway.ie D(+)-glucose monitoring is central to these personalized strategies.

Continuous Glucose Monitoring (CGM) technology has revolutionized diabetes management by providing real-time data on blood glucose fluctuations. frontiersin.orgmdpi.comnih.gov When integrated with artificial intelligence (AI) and machine learning algorithms, CGM data can be used to develop personalized treatment plans, predict glycemic responses to meals, and optimize glycemic control. frontiersin.orgmdpi.comnih.gov This data-driven approach allows for tailored dietary recommendations and more precise therapeutic interventions. mdpi.comfrontiersin.org

Personalized nutrition, guided by CGM and an understanding of an individual's unique metabolic profile, aims to prevent and manage metabolic diseases. mdpi.comuniversityofgalway.ienih.gov Studies have shown that personalized dietary interventions based on predicted glycemic responses can lead to significant improvements in blood sugar control. universityofgalway.iefrontiersin.org These approaches consider not only the food consumed but also factors like the gut microbiome, genetics, and lifestyle. spandidos-publications.commdpi.comnih.gov

The development of "digital twin" technology, which creates a personalized metabolic model for a patient using real-time data from CGM and other inputs, represents a significant step forward in personalized diabetes management. frontiersin.org This technology can dynamically adjust dietary recommendations to improve insulin sensitivity and support the remission of type 2 diabetes. frontiersin.org

Novel D(+)-Glucose Derivatives for Enhanced Biological Activity

The chemical modification of the D(+)-glucose molecule has led to the development of novel derivatives with a wide range of enhanced biological activities, particularly in the realm of anticancer and antimicrobial therapies. researchgate.netorientjchem.org The rationale behind using glucose derivatives to target cancer cells is based on the "Warburg effect," where many cancer cells exhibit increased glucose uptake to fuel their rapid proliferation. nih.gov

Anticancer Derivatives:

Several strategies have been employed to create D(+)-glucose derivatives with anticancer properties:

Glycoconjugates: This approach involves attaching a cytotoxic drug to a glucose molecule. mdpi.comnih.gov The resulting glycoconjugate is preferentially taken up by cancer cells that overexpress glucose transporters (GLUTs), leading to a targeted delivery of the therapeutic agent and potentially reducing toxicity to healthy cells. mdpi.comuniversityofgalway.ienih.gov Examples include derivatives of chlorambucil, paclitaxel, and oxaliplatin. mdpi.comnih.gov Glufosfamide is a well-known glucose derivative of ifosfamide (B1674421) mustard that has shown a broad spectrum of antitumor activity in animal models. mdpi.com

Inhibitors of Glycolysis: Some D(+)-glucose derivatives are designed to inhibit key enzymes in the glycolytic pathway. 2-deoxy-D-glucose (2-DG) is a classic example that competes with glucose and inhibits hexokinase. mdpi.comresearchgate.net To improve upon the limited efficacy of 2-DG, novel halogenated derivatives, such as fluorinated 2-DG analogs (e.g., 2-FG, 2,2-diFG), have been synthesized. mdpi.com These compounds have demonstrated more potent cytotoxic effects in glioblastoma models, particularly under hypoxic conditions. mdpi.com

Natural Product Derivatives: Penta-O-galloyl-β-D-glucose (PGG), a compound synthesized from gallic acid and glucose, has shown promising anti-cancer activity in preclinical models of lung, prostate, and breast cancer. nih.gov Its mechanisms of action include anti-angiogenesis, induction of apoptosis, and inhibition of DNA synthesis. nih.gov

Metal-Based Derivatives: Researchers have synthesized D-glucose derivatives conjugated with metals like gold (Au) and platinum (Pt). universityofgalway.ie Some of these metal-dithiocarbamato glycoconjugates have shown that the D-glucose derivatives are generally more cytotoxic than their L-glucose counterparts, suggesting a potential role for GLUTs in their cellular uptake. universityofgalway.ie

Antimicrobial and Antifungal Derivatives:

The modification of D(+)-glucose has also yielded compounds with antimicrobial and antifungal properties. researchgate.netlipotype.com For example, a series of novel 1,3,4-thiadiazole (B1197879) derivatives of glucosides have been synthesized and shown to exhibit good antifungal activities, with some compounds being more potent than the commercial fungicide Dimethomorph against Phytophthora infestans. frontiersin.org Other studies have focused on creating acylated D-glucose derivatives that show promising antibacterial activity against human pathogenic strains. lipotype.com

The table below highlights some examples of novel D(+)-glucose derivatives and their enhanced biological activities:

Derivative ClassSpecific Example(s)Enhanced Biological ActivityMechanism of Action (if known)
Halogenated Analogs2-fluoro-2-deoxy-D-glucose (2-FG), 2,2-difluoro-2-deoxy-D-glucose (2,2-diFG)Potent anticancer (glioblastoma)Inhibition of hexokinase and glycolysis
Galloyl EstersPenta-O-galloyl-β-D-glucose (PGG)Anticancer (lung, prostate, breast)Anti-angiogenesis, induction of apoptosis, inhibition of DNA synthesis
GlycoconjugatesGlufosfamide, Oxaliplatin-glucose conjugatesTargeted anticancerPreferential uptake by cancer cells via GLUTs, targeted drug delivery
Thiadiazole Derivatives1,3,4-thiadiazole glucosidesAntifungalNot fully elucidated
Acylated Derivatives2,3,4-tri-O-acyl derivatives of methyl α-D-glucopyranosideAntibacterialNot fully elucidated

Exploration of D(+)-Glucose in Host-Pathogen Interactions

The metabolic landscape of a host cell is a critical battleground during infection. Many pathogens have evolved sophisticated mechanisms to hijack the host's metabolic machinery, particularly D(+)-glucose metabolism, to ensure their own survival and replication. mdpi.comwikipedia.orgbohrium.com

A common strategy employed by intracellular pathogens, including viruses, bacteria, and protozoa, is the induction of a "Warburg-like" metabolic state in the host cell. mdpi.comwikipedia.orgmdpi.com This involves shifting the host cell's energy production from the highly efficient oxidative phosphorylation to the less efficient but faster aerobic glycolysis. mdpi.combohrium.com This metabolic reprogramming provides the pathogen with a rapid supply of ATP and the necessary building blocks (e.g., nucleotides, amino acids) for its proliferation. mdpi.commdpi.com

Examples of pathogens that manipulate host glucose metabolism include:

Mycobacterium tuberculosis : Induces a "Warburg effect" in infected macrophages, leading to increased glucose uptake and lactate (B86563) secretion. nih.gov

Brucella abortus : Causes infected human macrophage-like cells to shift to aerobic glycolysis, and the pathogen can utilize the resulting lactate for its own benefit. mdpi.commdpi.com

Viruses (e.g., Adenovirus, CMV, HCV): Many viruses produce proteins that upregulate host cell glucose metabolism to facilitate optimal viral replication. mdpi.commdpi.com

The host immune system, in turn, also relies on D(+)-glucose metabolism to mount an effective response. mdpi.com Upon activation, immune cells undergo a metabolic switch to aerobic glycolysis to support their proliferation and effector functions, such as cytokine production. mdpi.com This creates a metabolic competition between the host and the pathogen for glucose resources. mdpi.com Understanding these metabolic interactions is opening new avenues for therapeutic interventions, such as targeting host or pathogen metabolic pathways to control infections. mdpi.com

Integration of Multi-Omics Data (Genomics, Epigenomics, Metabolomics) for Comprehensive D(+)-Glucose Research

To unravel the complex role of D(+)-glucose in health and disease, researchers are increasingly turning to systems biology and multi-omics approaches. nih.govbohrium.com This involves integrating large-scale datasets from different biological levels—genomics (DNA), epigenomics (modifications to DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to create a holistic view of biological systems. ahajournals.orgfrontiersin.orgfrontiersin.orgnih.govscienceopen.com

In the context of D(+)-glucose research, particularly for complex metabolic diseases like type 2 diabetes (T2D), multi-omics integration is providing unprecedented insights. ahajournals.orgfrontiersin.orgnih.govscienceopen.comucuenca.edu.ec

Identifying Novel Biomarkers and Pathways: By combining data from epigenome-wide association studies (EWAS), whole-genome sequencing, and metabolomics, researchers have identified novel methylation sites and metabolic pathways associated with T2D. ucuenca.edu.ec For example, integrated analyses have linked specific genetic variants (genomics) to changes in DNA methylation (epigenomics), which in turn are associated with altered levels of circulating metabolites (metabolomics) related to glucose dysregulation. nih.govucuenca.edu.ec

Understanding Disease Heterogeneity: T2D is a heterogeneous disease with various underlying causes. scienceopen.com Multi-omics approaches help to stratify patients into different subgroups based on their unique molecular profiles, which can lead to more personalized and effective treatment strategies. scienceopen.com

Elucidating Microbiome-Host Interactions: Integrated multi-omics analysis of the gut microbiome and host metabolome is revealing how specific microbial species and their metabolites influence host glucose metabolism and contribute to the development of pre-diabetes and diabetes. wikipedia.orgmdpi.com For instance, studies have shown how gut bacteria can impact blood glucose levels by influencing carbohydrate metabolism. mdpi.com

The integration of these vast datasets, often facilitated by machine learning and AI, is crucial for building comprehensive models that can predict disease risk, identify new therapeutic targets, and ultimately advance precision medicine for metabolic disorders. frontiersin.orgscienceopen.com

Q & A

Q. How to optimize D(+)-Glucose concentrations for in vitro vs. in vivo metabolic studies?

  • Methodological Answer :
  • For in vitro: Perform dose-response curves (1–25 mM) aligned with physiological plasma levels (5.5 mM in humans) .
  • For in vivo: Use stable isotope tracers (e.g., [6,6-²H₂] glucose) to distinguish exogenous vs. endogenous glucose .
  • Model pharmacokinetics using compartmental analysis to account for tissue-specific uptake rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.